Lomibuvir
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-(3,3-dimethylbut-1-ynyl)-3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4S/c1-16-5-7-17(8-6-16)23(28)26(18-9-11-19(27)12-10-18)21-15-20(13-14-25(2,3)4)31-22(21)24(29)30/h15-19,27H,5-12H2,1-4H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMJNLCLKAKMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C#CC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025603 | |
| Record name | Lomibuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026785-55-6 | |
| Record name | Lomibuvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026785556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lomibuvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11954 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lomibuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3,3-dimthylbut-1-ynyl)-3-((1R,4R)-N-((1R, 4R)-4-hydroxycyclohexyl)-4-methylcyclohexanecarboxamido)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOMIBUVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L2LF4A2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lomibuvir: A Deep Dive into its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lomibuvir (formerly VX-222 or VCH-222) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication.[1][2] This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound, intended for professionals in the field of drug development and virology. We will explore the iterative process of its development, detail its synthesis, and present its biological activity through quantitative data and experimental protocols.
Discovery and Historical Development
This compound emerged from a collaborative effort between Vertex Pharmaceuticals and ViroChem Pharma in the late 2000s, representing a strategic focus on non-nucleoside inhibitors (NNIs) for HCV treatment.[1] The discovery process was driven by structure-activity relationship (SAR) optimization, starting from initial leads of thiophene-2-carboxylic acid analogs which showed moderate NS5B inhibition but suboptimal pharmacokinetic profiles.[1]
Key developmental milestones included:
-
Scaffold Refinement: The introduction of a lactam side chain was a critical modification that improved metabolic stability and oral bioavailability.[1]
-
Stereochemical Optimization: The incorporation of trans-configured cyclohexyl groups enhanced the compound's binding affinity to the hydrophobic thumb pocket of the NS5B polymerase.[1]
Early preclinical studies demonstrated significant efficacy against HCV genotype 1.[1] Subsequent Phase 1 clinical trials in 2008-2009 showed a promising median reduction in viral RNA of 3.7 log₁₀ after just three days of monotherapy.[1]
Mechanism of Action
This compound functions as a highly specific allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp).[1][3] Unlike nucleoside analogs that compete with natural substrates for the enzyme's active site, this compound binds to a distinct allosteric site known as the "thumb pocket 2" domain.[1][4][5] This binding induces a conformational change in the enzyme, which ultimately inhibits its function.
The primary mechanism of inhibition is the disruption of the transition from the initiation to the elongation phase of RNA synthesis.[1] This leads to an increase in abortive RNA products and effectively halts viral replication.[1] this compound preferentially inhibits primer-dependent RNA synthesis over de novo initiation.[4][5]
The following diagram illustrates the proposed signaling pathway of this compound's inhibitory action:
Figure 1. Proposed mechanism of action for this compound.
Synthesis Process
The synthesis of this compound involves a multi-step process. A key step in the formation of the thiophene carboxylate core is a Friedel-Crafts acylation reaction.[1] This is followed by a reduction of the resulting ketone and a subsequent nucleophilic substitution to introduce the secondary aromatic ring.[1]
The following workflow outlines the general synthesis strategy:
Figure 2. Generalized synthetic workflow for this compound.
Quantitative Biological Data
This compound exhibits potent and selective activity against HCV. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Genotype | Reference |
| IC₅₀ | 0.94 µM | HCV NS5B Polymerase Assay | 1a | [4] |
| 1.2 µM | HCV NS5B Polymerase Assay | 1b | [4] | |
| 31 nM | Primer-Extended RNA Synthesis | Not Specified | [5] | |
| EC₅₀ | 22.3 nM | Subgenomic HCV Replicon Assay | 1a | [4] |
| 11.2 nM | Subgenomic HCV Replicon Assay | 1b | [4] | |
| 5.2 nM | 1b/Con1 HCV Subgenomic Replicon | 1b | [1][5] | |
| 79.8 nM | M423T Mutant Replicon | 1b | [5] | |
| 563.1 nM | L419M Mutant Replicon | 1b | [5] | |
| 45.3 nM | I482L Mutant Replicon | 1b | [5] | |
| Kd | 17 nM | Binding to HCV NS5B Polymerase | Not Specified | [1][5] |
Table 2: Pharmacokinetic Profile of this compound Analogs
| Species | Dosing | Oral Bioavailability | Key Findings | Reference |
| Rat | Not Specified | > 30% | Low total body clearance.[4] | [2][4] |
| Dog | Not Specified | > 30% | Good ADME properties.[4] | [4] |
| Rat | Not Specified | Not Specified | Primarily eliminated in bile (35% of dose excreted intact).[2] | [2] |
Key Experimental Protocols
HCV Replicon Assay
This assay is crucial for determining the EC₅₀ of antiviral compounds in a cell-based system that mimics viral replication.
Methodology:
-
Cell Plating: Huh-7 hepatoma cells harboring HCV subgenomic replicons (e.g., genotype 1b/Con1) are seeded in 48-well plates at a density of 4 x 10⁴ cells/well.[4]
-
Compound Addition: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (or other test compounds).[4]
-
Incubation: The plates are incubated for 48-72 hours to allow for HCV RNA replication.[1][4]
-
RNA Quantification: Total RNA is extracted from the cells, and the levels of HCV replicon RNA are quantified using real-time reverse transcription-PCR (RT-qPCR) or a luciferase reporter assay.[1][4]
-
Data Analysis: The EC₅₀ value, the concentration of the compound that reduces HCV RNA levels by 50%, is calculated from the dose-response curve using non-linear regression analysis.[4]
-
Cytotoxicity Assessment: Parallel cytotoxicity assays (e.g., MTT assay) are performed to ensure that the observed reduction in viral RNA is not due to general cellular toxicity.[1]
Anti-NS5B Polymerase Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.
Methodology:
-
Enzyme and Substrates: A truncated version of the NS5B enzyme (C-terminal Δ21) is used. The reaction mixture includes a homopolymeric RNA template/primer (poly rA/oligo dT) and a mix of non-radiolabeled and radiolabeled UTP (e.g., [α-³³P]-labeled UTP).[4]
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.[4]
-
Reaction Initiation and Incubation: The polymerase reaction is initiated and allowed to proceed for a defined period (e.g., 18 minutes) at a specific temperature (e.g., 22 °C).[4]
-
Quantification of RNA Synthesis: The amount of radiolabeled UTP incorporated into the newly synthesized RNA is quantified using a liquid scintillation counter.[4]
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the inhibitor that reduces NS5B polymerase activity by 50%, is determined from the dose-response data.
The following diagram outlines the workflow for the anti-NS5B polymerase activity assay:
Figure 3. Workflow for the Anti-NS5B Polymerase Activity Assay.
Conclusion
This compound represents a significant advancement in the development of direct-acting antiviral agents against HCV. Its discovery through meticulous SAR studies and its unique allosteric mechanism of action highlight a successful strategy in antiviral drug design. The detailed synthesis and experimental protocols provided herein offer a valuable resource for researchers working on the development of novel polymerase inhibitors and other antiviral therapeutics. The potent in vitro activity and favorable pharmacokinetic profile of this compound and its analogs underscore the potential of this chemical class for treating viral infections.
References
- 1. This compound | 1026785-55-6 | Benchchem [benchchem.com]
- 2. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Lomibuvir (VX-222): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lomibuvir (VX-222), a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, represents a significant advancement in the development of direct-acting antiviral agents. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its allosteric mechanism of inhibition. Detailed experimental protocols for key assays are provided, and its biological activity is summarized in structured tables. Visual diagrams are included to illustrate its mechanism of action and experimental workflows, offering a valuable resource for researchers in the fields of virology and medicinal chemistry.
Chemical Structure and Properties
This compound, with the chemical formula C25H35NO4S, is a thiophene-2-carboxylic acid derivative.[][2][3][4] Its development was a collaborative effort between Vertex Pharmaceuticals and ViroChem Pharma.[5]
Table 1: Chemical Identifiers and Properties of this compound (VX-222)
| Property | Value | Reference |
| IUPAC Name | 5-(3,3-dimethylbut-1-yn-1-yl)-3-((1r,4R)-N-((1s,4S)-4-hydroxycyclohexyl)-4-methylcyclohexane-1-carboxamido)thiophene-2-carboxylic acid | [] |
| Molecular Formula | C25H35NO4S | [][3][4][6] |
| Molecular Weight | 445.61 g/mol | [][6][7] |
| CAS Number | 1026785-59-0 | [][2][6] |
| Appearance | Crystalline Solid | [] |
Table 2: Physicochemical Properties of this compound (VX-222)
| Property | Value | Reference |
| Solubility | DMSO: 89 mg/mL (199.72 mM) Ethanol: 89 mg/mL (199.72 mM) Water: Insoluble | [6][7] |
| Boiling Point | 640.5 ± 55.0 °C at 760 mmHg | [] |
| Density | 1.21 ± 0.1 g/cm³ | [] |
| Storage | Store at -20°C | [] |
Mechanism of Action
This compound is a non-nucleoside inhibitor (NNI) that allosterically targets the HCV NS5B RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[5] It binds to a specific allosteric site known as the thumb II pocket of the polymerase.[5][6][7] This binding induces a conformational change in the enzyme, which preferentially inhibits the elongation phase of RNA synthesis, while having minimal effect on the de novo initiation process.[5][8] The dissociation constant (Kd) for the binding of this compound to the HCV polymerase is 17 nM.[5][8][9][10]
Caption: Mechanism of action of this compound (VX-222).
Biological Activity
This compound demonstrates potent antiviral activity against various HCV genotypes, particularly genotype 1.[6][7] Its efficacy is measured by the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based replicon systems.
Table 3: In Vitro Inhibitory Activity of this compound (VX-222)
| Target | Assay | Value | Reference |
| HCV NS5B Genotype 1a | Enzymatic Assay (IC50) | 0.94 µM | [6][7] |
| HCV NS5B Genotype 1b | Enzymatic Assay (IC50) | 1.2 µM | [6][7] |
| Primer-extended RNA synthesis | Enzymatic Assay (IC50) | 31 nM | [8] |
| HCV Genotype 1a | Replicon Assay (EC50) | 22.3 nM | [6][7] |
| HCV Genotype 1b | Replicon Assay (EC50) | 11.2 nM | [6][7] |
| HCV 1b/Con1 Replicon | Replicon Assay (EC50) | 5.2 nM | [8][9][10] |
This compound's effectiveness can be reduced by specific mutations in the NS5B polymerase thumb II pocket.
Table 4: Activity of this compound (VX-222) Against Resistant Mutants
| Mutant | Fold Change in IC50/EC50 | Reference |
| M423T | 15.3-fold less effective | [6][7] |
| I482L | 108-fold less effective | [6][7] |
| L419M | EC50 of 563.1 nM | [8] |
Experimental Protocols
Anti-NS5B Activity Assay (Enzymatic Assay)
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of HCV NS5B polymerase.
Methodology:
-
Enzyme Preparation: A C-terminal truncated version (Δ21) of the NS5B enzyme is used.[6]
-
Reaction Mixture: The reaction is performed with a homopolymeric RNA template/primer (poly rA/oligo dT).[6][7]
-
Substrate: A mix of non-radioactive UTP and [α-³³P]-labeled UTP is added.[6]
-
Incubation: The reaction is allowed to proceed for 18 minutes at 22°C in the presence of varying concentrations of this compound (e.g., 1 to 1.5 µM).[6]
-
Detection: The amount of radiolabeled UTP incorporated into the newly synthesized RNA is quantified using a liquid scintillation counter.[6][7]
-
Data Analysis: The IC50 value is calculated based on the reduction in UTP incorporation at different drug concentrations.
References
- 2. medkoo.com [medkoo.com]
- 3. apexbt.com [apexbt.com]
- 4. GSRS [precision.fda.gov]
- 5. This compound | 1026785-55-6 | Benchchem [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ebiohippo.com [ebiohippo.com]
- 10. medchemexpress.com [medchemexpress.com]
Lomibuvir's Mechanism of Action on HCV NS5B Polymerase: An In-depth Technical Guide
This document provides a comprehensive technical overview of the mechanism of action of Lomibuvir (VX-222), a non-nucleoside inhibitor (NNI) targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to HCV NS5B and this compound
The Hepatitis C Virus is a global health concern, with chronic infections leading to severe liver diseases.[1] The viral replication process is orchestrated by a complex of non-structural (NS) proteins.[2] Among these, the NS5B protein, an RNA-dependent RNA polymerase, is the catalytic core of the replication machinery, responsible for synthesizing new viral RNA genomes.[3][4] Its essential role and lack of a functional equivalent in mammalian cells make NS5B a prime target for antiviral therapy.[5]
NS5B inhibitors are broadly categorized into two classes: nucleoside/nucleotide inhibitors (NIs) that mimic natural substrates and act as chain terminators at the active site, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme.[6][7][8] this compound is a potent and selective NNI that has demonstrated clinical efficacy.[9] It operates by binding to a distinct allosteric pocket, inducing conformational changes that ultimately halt viral replication.[1][10]
Core Mechanism of Allosteric Inhibition
This compound's inhibitory action is not a result of direct competition with the incoming nucleoside triphosphates (NTPs) at the polymerase active site.[6] Instead, it employs a more indirect, allosteric mechanism.
-
Binding Site: this compound binds to a specific allosteric pocket on the NS5B enzyme known as "thumb pocket 2" or the "thumb II site".[1][11][12] This site is located approximately 35 Å away from the catalytic active site, at the base of the thumb domain.[13] There are at least four distinct allosteric sites identified on the NS5B polymerase, with two located in the thumb domain and two in the palm domain.[14]
-
Conformational Disruption: The binding of this compound to the thumb II site induces significant conformational changes within the polymerase structure.[6][7] This allosteric modulation interferes with the dynamic movements of the thumb and finger domains, which are essential for the enzyme's function.[6][14] Specifically, these inhibitors are thought to disrupt key interactions between the fingers and thumb domains, preventing the enzyme from stably adopting the closed conformation necessary for nucleic acid binding and processive elongation.[6][14]
-
Inhibition of RNA Synthesis: The induced conformational changes primarily inhibit the transition from the initiation to the elongation phase of RNA synthesis.[15] this compound preferentially inhibits primer-dependent (elongative) RNA synthesis over de novo-initiated synthesis.[11][12][16] By locking the enzyme in a non-productive state, it effectively blocks the polymerase's ability to processively synthesize the viral RNA strand.[6][15]
References
- 1. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 7. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 8. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 9. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allosteric Inhibitors Have Distinct Effects, but Also Common Modes of Action, in the HCV Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Binding Site of Lomibuvir on the NS5B Thumb Pocket 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding interaction between Lomibuvir (VX-222), a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase, and its allosteric binding site, thumb pocket 2.
Introduction
The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome, making it a prime target for antiviral therapies.[1][2] this compound is a potent and selective NNI that binds to a distinct allosteric site on the NS5B enzyme known as thumb pocket 2.[3] This binding event induces a non-competitive inhibition of the polymerase activity, ultimately suppressing viral replication.[4][5] Understanding the precise molecular interactions within this binding pocket, the quantitative aspects of this interaction, and the experimental methodologies used to characterize it are crucial for the development of next-generation HCV inhibitors.
This compound Binding and Inhibition Profile
This compound exhibits potent antiviral activity against HCV, particularly genotype 1. Its binding affinity and inhibitory concentrations have been characterized through various in vitro and cell-based assays.
Quantitative Data Summary
| Parameter | Value | Assay System | Genotype | Reference |
| Binding Affinity (Kd) | 17 nM | Surface Plasmon Resonance (SPR) | 1b | [6][7] |
| Enzyme Inhibition (IC50) | 31 nM | Primer-Extended RNA Synthesis | Not Specified | [6] |
| Cell-Based Antiviral Activity (EC50) | 5.2 nM | Subgenomic Replicon Assay | 1b/Con1 | [6][7] |
| EC50 vs. M423T Mutant | 79.8 nM | Subgenomic Replicon Assay | 1b | [6] |
| EC50 vs. L419M Mutant | 563.1 nM | Subgenomic Replicon Assay | 1b | [6] |
| EC50 vs. I482L Mutant | 45.3 nM | Subgenomic Replicon Assay | 1b | [6] |
Mechanism of Action
This compound's binding to the thumb pocket 2 allosteric site does not directly compete with nucleotide substrates at the active site. Instead, it is thought to lock the enzyme in a conformation that is non-productive for RNA synthesis.[1][5] This allosteric inhibition preferentially affects the elongation phase of RNA synthesis rather than the de novo initiation step.[6] The binding of this compound interferes with the conformational changes required for the transition from initiation to elongation during viral RNA replication.[5]
dot
References
- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 3. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1026785-55-6 | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ebiohippo.com [ebiohippo.com]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Lomibuvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomibuvir (formerly VX-222) is an investigational, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a key enzyme in the viral replication cycle, NS5B polymerase represents a critical target for direct-acting antiviral (DAA) agents. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing available data from preclinical and clinical studies. The information herein is intended to support further research and development efforts in the field of antiviral therapies.
Pharmacodynamics
Mechanism of Action
This compound is a highly potent and selective allosteric inhibitor of the HCV NS5B polymerase. It binds to a non-catalytic site on the enzyme, inducing a conformational change that ultimately blocks RNA synthesis. This allosteric inhibition is non-competitive with respect to nucleotide triphosphates.
The following diagram illustrates the proposed mechanism of action:
In Vitro Antiviral Activity
This compound has demonstrated potent antiviral activity against various HCV genotypes in in vitro replicon assays. The 50% effective concentration (EC50) values are summarized in the table below.
| HCV Genotype/Mutant | EC50 (nM) | Assay System |
| Genotype 1b | 5.2 | Subgenomic Replicon |
| Genotype 1a | 22.3 | Subgenomic Replicon |
The 50% inhibitory concentration (IC50) of this compound against the HCV NS5B polymerase has also been determined.
| HCV Genotype | IC50 (µM) |
| Genotype 1a | 0.94 |
| Genotype 1b | 1.2 |
Resistance Profile
As with other DAAs, resistance to this compound can emerge through mutations in the target enzyme. In vitro studies have identified several amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to this compound.
| NS5B Mutation | Fold Change in EC50 |
| M423T | 15.3 |
| I482L | 108 |
The development of resistance is a critical consideration for the clinical application of this compound and highlights the need for combination therapy.
Pharmacokinetics
Limited quantitative data on the human pharmacokinetics of this compound is publicly available. Preclinical studies in rats and dogs have provided some initial insights.
Preclinical Pharmacokinetics
| Parameter | Rats | Dogs |
| Oral Bioavailability | Good (>30%) | Good (>30%) |
| Clearance | Low | Low |
Human Pharmacokinetics
Detailed human pharmacokinetic parameters from completed clinical trials are not fully published. A Phase 1b study in patients with chronic HCV infection evaluated multiple dosing regimens.
Dosing Regimens in Phase 1b Study:
-
250 mg twice daily
-
500 mg twice daily
-
750 mg twice daily
-
1500 mg once daily
This study demonstrated a significant reduction in HCV RNA levels over a three-day period across all dose groups, indicating good bioavailability and exposure. However, specific Cmax, Tmax, AUC, and half-life values from this study are not publicly available. The ZENITH Phase 2a study (NCT01080222) evaluated this compound in combination with telaprevir, ribavirin, and peginterferon-alfa-2a, but detailed pharmacokinetic results from this trial have not been published.[1]
Metabolism and Excretion
In vitro studies have indicated that this compound is metabolized by several cytochrome P450 (CYP) enzymes, including CYP1A1, CYP2A6, CYP2B6, CYP2C8, and CYP3A4, as well as UDP-glucuronosyltransferase 1A3 (UGT1A3).[1] The primary route of elimination is predicted to be through the bile, with the parent drug and its glucuronide adducts being the major components excreted.[1]
The following diagram depicts the metabolic pathways of this compound:
References
Lomibuvir's Antiviral Reach Beyond Hepatitis C: A Technical Examination
For Immediate Release
This technical guide provides an in-depth analysis of the antiviral spectrum of Lomibuvir (VX-222), a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), extending beyond its primary indication. This document is intended for researchers, scientists, and drug development professionals interested in the broader potential of this allosteric inhibitor.
Executive Summary
This compound, a potent and selective inhibitor of HCV replication, has demonstrated a wider range of antiviral activity against other RNA viruses. This guide consolidates the available preclinical data on its efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Chikungunya Virus (CHIKV), and Dengue Virus (DENV). The primary mechanism of action across these viruses is believed to be the allosteric inhibition of their respective RNA-dependent RNA polymerases, a critical enzyme for viral replication. This document details the quantitative antiviral activity, experimental methodologies employed in these studies, and the putative mechanistic pathways.
Quantitative Antiviral Activity
The in vitro efficacy of this compound against various RNA viruses is summarized below. This data is compiled from multiple preclinical studies and presented for comparative analysis.
| Virus Family | Virus | Compound | Assay | Cell Line | Endpoint | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |
| Coronaviridae | SARS-CoV-2 | This compound | RdRp Inhibition | - | Enzymatic Activity | - | - | - | [1] |
| Cell-based | Vero | Viral Replication | 0.07 µM (EC50) | >10 µM | >143 | [1] | |||
| Togaviridae | Chikungunya Virus (CHIKV) | This compound | Focus-Forming Unit Assay | Vero CCL-81 | Viral Replication | Not explicitly quantified, but showed significant inhibition | Not specified | Not specified | [2] |
| Flaviviridae | Dengue Virus (DENV-2) | This compound | Focus-Forming Unit Assay | Vero CCL-81 | Viral Replication | Not explicitly quantified, but showed significant inhibition | Not specified | Not specified | [3] |
Note: While significant antiviral activity against CHIKV and DENV-2 has been reported, specific IC50/EC50 values from the primary literature require further analysis of the full-text publications.
Mechanism of Action: Allosteric Inhibition of Viral RdRp
This compound's established mechanism of action against HCV involves binding to a distinct allosteric site on the NS5B polymerase, known as the thumb domain II. This binding induces a conformational change in the enzyme, ultimately inhibiting the initiation of RNA synthesis. It is hypothesized that a similar mechanism is responsible for its activity against other RNA viruses, targeting analogous allosteric pockets in their respective RdRp enzymes.
Caption: this compound's proposed mechanism of action against viral RdRps.
Experimental Protocols
The following sections outline the generalized methodologies used to assess the antiviral activity of this compound against non-HCV viruses.
SARS-CoV-2 Antiviral Assay (Cell-based)
A common method to determine the in vitro efficacy of compounds against SARS-CoV-2 involves a cell-based viral replication assay.
-
Cell Line: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are typically used.
-
Virus: A clinical isolate of SARS-CoV-2 is propagated and titered.
-
Methodology:
-
Vero E6 cells are seeded in 96-well plates.
-
The cells are treated with serial dilutions of this compound.
-
The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a defined incubation period (e.g., 48-72 hours), the extent of viral replication is quantified. This can be achieved through various endpoints, including:
-
Cytopathic Effect (CPE) Reduction Assay: Visually scoring the virus-induced cell death and calculating the concentration of the drug that protects 50% of the cells.
-
Quantitative Real-Time PCR (qRT-PCR): Measuring the reduction in viral RNA levels in the cell supernatant or cell lysate.
-
Immunofluorescence Assay: Staining for viral antigens within the cells to quantify the number of infected cells.
-
-
-
Cytotoxicity Assay: A parallel assay, such as an MTS or MTT assay, is performed on uninfected cells treated with this compound to determine the 50% cytotoxic concentration (CC50).
Caption: Generalized workflow for SARS-CoV-2 in vitro antiviral and cytotoxicity assays.
Chikungunya and Dengue Virus Antiviral Assay (Focus-Forming Unit Assay)
A focus-forming unit (FFU) assay is a sensitive method to quantify infectious virus particles and is often used for viruses like CHIKV and DENV that may not produce clear plaques in all cell lines.
-
Cell Line: Vero CCL-81 cells are commonly used for both CHIKV and DENV propagation and antiviral testing.
-
Virus: Laboratory-adapted or clinical isolates of CHIKV and DENV-2 are used.
-
Methodology:
-
Vero CCL-81 cells are seeded in 96-well plates to form a confluent monolayer.
-
For a post-treatment assay , cells are first infected with the virus for a short period (e.g., 1-2 hours) to allow for viral entry. The viral inoculum is then removed, and media containing serial dilutions of this compound is added.
-
The plates are incubated for a period that allows for viral replication and spread to adjacent cells, forming foci of infection (e.g., 24-48 hours for CHIKV, longer for DENV).
-
The cells are then fixed and permeabilized.
-
An immunoassay is performed by adding a primary antibody specific for a viral antigen (e.g., CHIKV or DENV envelope protein), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate is added that produces an insoluble colored product at the site of the enzyme, marking the foci of infected cells.
-
The number of foci in each well is counted, and the concentration of this compound that reduces the number of foci by 50% (EC50) is calculated.
-
-
Cytotoxicity Assay: A concurrent cytotoxicity assay is performed as described for the SARS-CoV-2 assay.
References
- 1. Drug repurposing approach against chikungunya virus: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug repurposing approach against chikungunya virus: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corrigendum: Drug repurposing approach against chikungunya virus: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Lomibuvir's Role in Inhibiting RNA Synthesis Elongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lomibuvir (formerly VX-222) is a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), an enzyme critical for viral replication. This document provides a detailed technical overview of this compound's mechanism of action, focusing on its specific role in inhibiting the elongation phase of RNA synthesis. It consolidates key quantitative data, outlines detailed experimental protocols used to characterize its activity, and presents a visual representation of its inhibitory pathway.
Mechanism of Action
This compound is a highly selective allosteric inhibitor of the HCV non-structural protein 5B (NS5B) polymerase.[1][2] Unlike nucleoside inhibitors that compete with natural substrates for incorporation into the growing RNA chain, this compound binds to a distinct allosteric site known as thumb pocket 2 of the NS5B polymerase.[1][3] This binding event induces a conformational change in the enzyme, which interferes with its ability to catalyze the elongation of the RNA strand.[1]
Crucially, this compound preferentially inhibits elongative RNA synthesis over de novo initiated synthesis.[2][3] This means it is more effective at halting the extension of an already initiated RNA primer than preventing the polymerase from starting a new RNA chain.[3] This specific inhibition of the transition from the initiation to the elongation phase of RNA synthesis is a key characteristic of its antiviral activity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative metrics that define this compound's potency and binding affinity.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Target | Genotype | Reference |
| Kd | 17 nM | HCV NS5B Polymerase (RdRp) | - | [2][3] |
| IC50 | 31 nM | Primer-Extended RNA Synthesis | - | [3] |
| IC50 | 0.94 µM | HCV NS5B Polymerase | 1a | [4][5] |
| IC50 | 1.2 µM | HCV NS5B Polymerase | 1b | [4][5] |
Table 2: Antiviral Activity in Cell-Based Assays
| Parameter | Value | Replicon System | Reference |
| EC50 | 5.2 nM | 1b/Con1 HCV Subgenomic Replicon | [2][3] |
| EC50 | 11.2 nM | Subgenomic HCV Replicon | [4][5] |
| EC50 | 22.3 nM | Subgenomic HCV Replicon | [4][5] |
Table 3: Activity Against Resistant Mutants
| Mutant Replicon | EC50 | Fold Change vs. Wild-Type | Reference |
| M423T | 79.8 nM | ~15.3x | [3] |
| L419M | 563.1 nM | ~108x | [3] |
| I482L | 45.3 nM | ~8.7x | [3] |
Key Experimental Protocols
Anti-NS5B Polymerase Activity Assay (In Vitro)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the HCV NS5B polymerase.
Methodology:
-
Enzyme Preparation: A C-terminally truncated version of the NS5B polymerase (e.g., ∆21) is purified.
-
Reaction Mixture: The reaction is set up in a buffer containing the purified NS5B enzyme, a homopolymeric RNA template/primer (e.g., poly rA/oligo dT), and a mixture of ribonucleotides (ATP, CTP, GTP, and UTP).[4] One of the nucleotides (e.g., UTP) is radiolabeled (e.g., [α-33P]-UTP).[4]
-
Inhibitor Addition: Varying concentrations of this compound (or a vehicle control) are added to the reaction mixtures.
-
Initiation and Elongation: The reaction is initiated and allowed to proceed for a defined period (e.g., 18 minutes) at a specific temperature (e.g., 22 °C).[4]
-
Quantification: The amount of newly synthesized RNA is quantified by measuring the incorporation of the radiolabeled nucleotide using a liquid scintillation counter.[4]
-
Data Analysis: The concentration of this compound that inhibits 50% of the polymerase activity (IC50) is calculated from the dose-response curve.
HCV Replicon Assay (Cell-Based)
This assay assesses the antiviral activity of this compound in a cellular context using human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon.
Methodology:
-
Cell Plating: Huh-7 cells harboring the HCV RNA replicon are seeded in multi-well plates (e.g., 48-well plates) at a specific density (e.g., 4 x 104 cells/well).[4][5]
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0.01 nM to 10 µM).[5]
-
Incubation: The cells are incubated with the compound for a specified duration (e.g., 48 hours).[5]
-
RNA Extraction: Total cellular RNA is extracted from the cells.[5]
-
Quantification of Viral RNA: The levels of HCV replicon RNA are quantified using real-time reverse transcription-PCR (RT-qPCR).[5]
-
Data Analysis: The effective concentration of this compound that reduces the HCV RNA replicon levels by 50% (EC50) is determined by non-linear regression analysis of the dose-response data.[5]
Visualizing the Mechanism of Inhibition
The following diagrams illustrate the key steps in HCV RNA synthesis and the specific point of intervention by this compound.
Caption: this compound's allosteric inhibition of HCV NS5B polymerase.
Caption: Workflow for determining this compound's inhibitory activity.
Conclusion
This compound represents a significant advancement in the development of direct-acting antivirals against HCV. Its unique mechanism of allosterically inhibiting the elongation phase of RNA synthesis provides a potent and selective means of disrupting viral replication. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive foundation for researchers and drug development professionals working on novel antiviral therapies. While further clinical development of this compound in combination therapies has been explored, its well-characterized mechanism of action continues to be a valuable model for understanding and targeting viral polymerases.
References
Methodological & Application
Determining the Antiviral Potency of Lomibuvir: In Vitro EC50 Assays
Application Note
Introduction
Lomibuvir (formerly VX-222) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2][3] It exerts its antiviral effect by binding to an allosteric site on the enzyme known as thumb pocket II, thereby disrupting RNA synthesis.[2][4][5][6] The in vitro efficacy of this compound is quantified by its 50% effective concentration (EC50), which represents the concentration of the compound required to inhibit HCV replication by 50% in cell-based assays. This document provides detailed protocols for determining the EC50 value of this compound using HCV replicon assays.
Principle of the HCV Replicon Assay
The HCV replicon system is a powerful tool for studying viral replication and evaluating antiviral compounds in a controlled cellular environment.[7] These systems utilize human hepatoma cell lines, such as Huh-7 or its derivative Huh7.5, which are engineered to harbor a subgenomic HCV RNA molecule (a replicon).[2][5][8][9] The replicon contains the non-structural proteins (NS3 to NS5B) necessary for RNA replication but lacks the structural proteins, rendering it incapable of producing infectious virus particles.[7] The potency of an antiviral agent like this compound is determined by treating the replicon-containing cells with serial dilutions of the compound and measuring the subsequent reduction in HCV RNA levels.[5][9]
Data Presentation
The antiviral activity of this compound against various HCV genotypes and in different assay formats is summarized below.
| Parameter | HCV Genotype | Assay System | Value | Reference |
| EC50 | 1a | Subgenomic Replicon | 22.3 nM | [2][5] |
| EC50 | 1b | Subgenomic Replicon | 11.2 nM | [2][5] |
| EC50 | 1b/Con1 | Subgenomic Replicon | 5.2 nM | [6] |
| EC50 | 1b/Con1 (M423T mutant) | Subgenomic Replicon | 79.8 nM | [6] |
| EC50 | 1b/Con1 (L419M mutant) | Subgenomic Replicon | 563.1 nM | [6] |
| EC50 | 1b/Con1 (I482L mutant) | Subgenomic Replicon | 45.3 nM | [6] |
| IC50 | 1a | NS5B Polymerase Assay | 0.94 µM | [2][5] |
| IC50 | 1b | NS5B Polymerase Assay | 1.2 µM | [2][5] |
| IC50 | Primer-extended RNA synthesis | NS5B Polymerase Assay | 31 nM | [6] |
| Kd | NS5B Polymerase | Surface Plasmon Resonance | 17 nM | [6][8] |
Visualizations
This compound's Mechanism of Action
Caption: Mechanism of action of this compound on the HCV NS5B polymerase.
Experimental Workflow for EC50 Determination
References
- 1. oaepublish.com [oaepublish.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 8. This compound | 1026785-55-6 | Benchchem [benchchem.com]
- 9. apexbt.com [apexbt.com]
Application Notes and Protocols: Lomibuvir Subgenomic Replicon Assay in Huh-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis C virus (HCV) infection is a major cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Lomibuvir (formerly VX-222) is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2][3] It binds to an allosteric site on the enzyme known as thumb pocket II, leading to a conformational change that inhibits polymerase activity and ultimately suppresses viral RNA replication.[4][5] The HCV subgenomic replicon system in the human hepatoma cell line Huh-7 is a critical in vitro tool for the discovery and characterization of HCV inhibitors like this compound.[6][7] This system allows for the study of HCV RNA replication in a controlled cell culture environment, independent of viral entry and assembly. These application notes provide a detailed protocol for performing an HCV subgenomic replicon assay in Huh-7 cells to evaluate the antiviral activity of this compound.
Principle of the Assay
The HCV subgenomic replicon is a genetically engineered RNA molecule that can replicate autonomously within Huh-7 cells.[7] It contains the HCV nonstructural proteins (NS3 to NS5B) necessary for replication, but lacks the structural proteins, rendering it incapable of producing infectious virus particles.[7][8] Often, a reporter gene, such as luciferase or neomycin phosphotransferase, is included in the replicon for easy quantification of replication levels.[9][10] In this assay, Huh-7 cells harboring a stable HCV subgenomic replicon are treated with serial dilutions of this compound. The potency of the compound is determined by measuring the reduction in replicon RNA levels, typically through a luciferase reporter assay or quantitative reverse transcription PCR (qRT-PCR).
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound (VX-222) against HCV replicons.
| Parameter | HCV Genotype | Replicon System | Value | Reference |
| EC50 | 1b | Subgenomic Replicon | 5 nM | [11] |
| EC50 | 1a | Subgenomic Replicon | ≤11 nM | [5] |
| EC50 | 1b | Subgenomic Replicon | ≤11 nM | [5] |
| CC50 | - | Huh-7 cells | >100 µM | [10] |
EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.
Experimental Protocols
Materials
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter)
-
Non-Essential Amino Acids (NEAA)[12]
-
Penicillin-Streptomycin solution[13]
-
G418 (Geneticin)[12]
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Cell Culture
-
Culture Huh-7 cells containing the HCV subgenomic replicon in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.[12][13]
-
Maintain the replicon-containing cells in media supplemented with an appropriate concentration of G418 (e.g., 500 µg/mL) to ensure the retention of the replicon.[14]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[13]
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
This compound Subgenomic Replicon Assay
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.[5]
-
Carefully remove the medium from the cell plates and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO only) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C with 5% CO2.[5]
-
-
Endpoint Analysis (Luciferase Assay):
-
After the incubation period, remove the culture medium from the wells.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Read the luminescence using a plate luminometer.
-
Data Analysis
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Cytotoxicity Assay (Optional but Recommended)
To ensure that the observed antiviral activity is not due to cytotoxicity, a parallel assay to determine the CC50 should be performed. This can be done using various methods, such as the MTT or CellTiter-Glo assays, following the manufacturer's protocols.
Visualizations
Caption: Experimental workflow for the this compound subgenomic replicon assay.
Caption: Mechanism of action of this compound on HCV replication.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mathematical Modeling of Subgenomic Hepatitis C Virus Replication in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A reporter-based assay for identifying hepatitis C virus inhibitors based on subgenomic replicon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Potent Hepatitis C Virus NS3 Helicase Inhibitors Isolated from the Yellow Dyes Thioflavine S and Primuline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genome.ucsc.edu [genome.ucsc.edu]
- 14. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatitis C Virus Subgenomic Replicons in the Human Embryonic Kidney 293 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lomibuvir in Antiviral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Lomibuvir (also known as VX-222), a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, in cell culture-based antiviral studies.
Introduction
This compound is a potent and selective inhibitor of the HCV RNA-dependent RNA polymerase (NS5B).[1][2] It is a non-nucleoside inhibitor that binds to an allosteric site on the enzyme known as the thumb II pocket.[1][2][3] This binding induces a conformational change in the polymerase, thereby inhibiting its function and preventing viral RNA replication.[4] this compound has demonstrated significant antiviral activity against HCV, particularly genotype 1.[4][5] Its allosteric mechanism of action makes it a valuable tool for studying HCV replication and for the development of novel antiviral therapies.[4]
Mechanism of Action
This compound exerts its antiviral effect by non-competitively inhibiting the HCV NS5B polymerase.[1][2] Unlike nucleoside inhibitors that act as chain terminators, this compound binds to the thumb II allosteric site of the NS5B protein.[1][2][3] This binding event stabilizes the polymerase in a closed, inactive conformation, which preferentially inhibits primer-dependent RNA elongation over the de novo initiation of RNA synthesis.[2][4] This specific mode of action prevents the replication of the viral genome.
Data Presentation
Antiviral Activity of this compound
| Parameter | Virus/Genotype | Cell Line | Value | Reference |
| EC50 | HCV Genotype 1a (subgenomic replicon) | Huh7.5 | 22.3 nM | [1][2] |
| HCV Genotype 1b (subgenomic replicon) | Huh7.5 | 11.2 nM | [1][2] | |
| HCV Genotype 1b/Con1 (subgenomic replicon) | Huh7.5 | 5 nM | [2] | |
| HCV Genotype 1b/Con1 (subgenomic replicon) | Not Specified | 5.2 nM | [6] | |
| EC90 | HCV replicon cells | Not Specified | 12 nM | [3] |
| IC50 | HCV NS5B Polymerase (Genotype 1a) | N/A (Biochemical Assay) | 0.94 µM | [1][2] |
| HCV NS5B Polymerase (Genotype 1b) | N/A (Biochemical Assay) | 1.2 µM | [1][2] |
Cytotoxicity of this compound
| Parameter | Cell Line | Value | Reference |
| CC50 | Not Specified | > 20 µM | [5] |
Experimental Protocols
Cell-Based HCV Replicon Assay
This protocol is used to determine the effective concentration of this compound required to inhibit HCV RNA replication in a cell-based system.
Materials:
-
Huh7.5 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection)
-
This compound (VX-222)
-
DMSO (vehicle control)
-
48-well cell culture plates
-
RNA extraction kit
-
Reagents for real-time reverse transcription PCR (RT-qPCR)
Procedure:
-
Cell Seeding: Trypsinize and seed Huh7.5 replicon cells into 48-well plates at a density of 4 x 10⁴ cells per well.[1] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The following day, prepare serial dilutions of this compound in complete medium.[3] A typical concentration range is 0.01 nM to 10 µM.[2] Remove the existing medium from the cells and add 200 µL of the medium containing the different concentrations of this compound or DMSO as a vehicle control.[1][2]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[1][2]
-
RNA Extraction: After the incubation period, lyse the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.[1][3]
-
RT-qPCR: Quantify the levels of HCV RNA using a one-step or two-step real-time RT-qPCR assay.[1][3] Use primers and probes specific for the HCV genome. Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the concentration of this compound that inhibits HCV RNA replication by 50% (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve using non-linear regression analysis.[1][2]
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Huh7.5 cells (or the same cell line used in the antiviral assay)
-
DMEM supplemented with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed Huh7.5 cells into a 96-well plate at a suitable density and incubate overnight.
-
Compound Treatment: Treat the cells with the same range of this compound concentrations used in the antiviral assay. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol. Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the concentration of this compound that reduces cell viability by 50% (CC50). A high CC50 value relative to the EC50 value indicates a good safety profile for the compound in vitro.
Conclusion
This compound is a valuable research tool for studying the HCV NS5B polymerase and its role in viral replication. The protocols provided here offer a framework for conducting in vitro antiviral and cytotoxicity studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The quantitative data presented can serve as a benchmark for evaluating the in vitro efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | 1026785-55-6 | Benchchem [benchchem.com]
- 5. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application of Lomibuvir in HCV Genotype 1 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomibuvir (VX-222) is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a key component of the viral replication complex, NS5B polymerase is a prime target for antiviral therapies. This compound exerts its inhibitory effect through allosteric binding to the thumb II pocket of the enzyme. This binding induces a conformational change that ultimately blocks viral RNA synthesis. These application notes provide a comprehensive overview of the use of this compound in preclinical studies for the inhibition of HCV genotype 1, the most prevalent and historically challenging genotype to treat.
Mechanism of Action
This compound is a non-nucleoside inhibitor that targets the NS5B polymerase of the hepatitis C virus. Unlike nucleoside inhibitors that compete with natural substrates for the active site, this compound binds to an allosteric site on the enzyme known as the thumb II pocket. This binding event induces a conformational change in the polymerase, rendering it inactive and thereby preventing the elongation of the viral RNA chain. This targeted mechanism of action makes this compound a specific and potent inhibitor of HCV replication.
Data Presentation
Antiviral Activity of this compound against HCV Genotype 1 Replicons
The in vitro antiviral activity of this compound has been evaluated using subgenomic replicon assays for both HCV genotype 1a and 1b. The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication, are summarized below.
| HCV Genotype | Replicon | EC50 (nM) |
| Genotype 1a | H77 | 40 |
| Genotype 1b | Con1 | 110 |
Data represents mean values from multiple experiments.
Resistance Profile of this compound against HCV Genotype 1
The emergence of drug resistance is a critical aspect of antiviral therapy. In vitro studies have identified several resistance-associated substitutions (RASs) in the NS5B polymerase that confer reduced susceptibility to this compound. The fold change in EC50 values for key mutations is presented below.
| Mutation | Genotype | Fold Change in EC50 |
| M423T | 1b | >100 |
| I482L | 1b | >100 |
Fold change is calculated relative to the wild-type replicon.
Efficacy of this compound in Combination Therapies
Clinical trials have explored the use of this compound in combination with other direct-acting antivirals (DAAs) to enhance efficacy and overcome resistance. The sustained virologic response (SVR) rates, defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12), from key clinical trials are summarized below. While specific trials focusing solely on this compound combinations are limited, data from trials involving other NS5B inhibitors in combination with NS5A and NS3/4A protease inhibitors provide valuable insights into the potential of such regimens. For instance, combination therapies for genotype 1 have shown high SVR12 rates.[1][2]
| Treatment Regimen | Patient Population | SVR12 Rate |
| Daclatasvir + Asunaprevir + Beclabuvir (NS5B NNI) | Genotype 1, Treatment-Naïve, Non-cirrhotic | 92% |
| Daclatasvir + Asunaprevir + Beclabuvir (NS5B NNI) | Genotype 1, Treatment-Experienced, Non-cirrhotic | 89% |
| Ledipasvir/Sofosbuvir | Genotype 1, Treatment-Naïve | 97-99%[2] |
| Ledipasvir/Sofosbuvir | Genotype 1, Treatment-Experienced | 96.4-99.1%[1] |
Experimental Protocols
HCV Genotype 1b Replicon Assay
This protocol outlines the methodology for determining the in vitro antiviral activity of this compound against an HCV genotype 1b subgenomic replicon cell line.
Materials:
-
Huh-7 cells stably expressing an HCV genotype 1b (Con1) replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.
-
This compound (or other test compounds).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Preparation: Prepare a serial dilution of this compound in DMEM.
-
Treatment: After 24 hours of cell seeding, remove the medium and add the diluted compounds to the respective wells. Include a no-drug control and a positive control (e.g., another known HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.
NS5B Polymerase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase (genotype 1b).
-
RNA template and primer.
-
Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-33P]rGTP).
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, and KCl).
-
This compound (or other test compounds).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, RNA template/primer, and a serial dilution of this compound.
-
Enzyme Addition: Add the purified NS5B polymerase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30°C) for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantification: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated labeled rNTPs, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the log of the compound concentration.
Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: Experimental workflows for determining EC50 and IC50 values.
References
Application Notes and Protocols for Recombinant NS5B Polymerase Enzymatic Assays with Lomibuvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a prime target for antiviral drug development.[1] Lomibuvir (formerly VX-222) is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[2][3] Unlike nucleoside inhibitors that act as chain terminators, this compound binds to an allosteric site on the enzyme, known as thumb pocket 2, inducing a conformational change that inhibits its function.[4][5] These application notes provide a detailed protocol for performing enzymatic assays with recombinant HCV NS5B polymerase to evaluate the inhibitory activity of this compound and similar compounds.
Principle of the Assay
The enzymatic assay for HCV NS5B polymerase measures the incorporation of a labeled nucleotide triphosphate (NTP) into a newly synthesized RNA strand, using an RNA template and primer. The activity of the polymerase is quantified by detecting the amount of incorporated label. The inhibitory effect of a compound like this compound is determined by measuring the reduction in polymerase activity in the presence of the inhibitor. This allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).
Quantitative Data for this compound (VX-222)
The following tables summarize the reported inhibitory and binding constants for this compound against HCV NS5B polymerase and viral replicons.
| Parameter | Value | HCV Genotype | Comments |
| Biochemical Assays | |||
| IC50 | 31 nM | - | Primer-extended RNA synthesis assay.[4] |
| IC50 | 0.94 µM | 1a | -[6] |
| IC50 | 1.2 µM | 1b | -[6] |
| Kd | 17 nM | - | Dissociation constant, indicating high binding affinity to NS5B.[4][7] |
| Cell-Based Replicon Assays | |||
| EC50 | 5.2 nM | 1b/Con1 | Wild-Type replicon.[4] |
| EC50 | 22.3 nM | 1a | Wild-Type replicon.[6] |
| EC50 | 11.2 nM | 1b | Wild-Type replicon.[6] |
| EC50 | 4.6 to 22.3 nM | 2a | Replicon assays.[3] |
| Resistant Mutants (Replicon EC50) | |||
| M423T | 79.8 nM | 1b/Con1 | 15.3-fold less effective.[4][6] |
| L419M | 563.1 nM | 1b/Con1 | -[4] |
| I482L | 45.3 nM | 1b/Con1 | 108-fold less effective.[4][6] |
Experimental Protocols
Recombinant NS5B Polymerase
A commonly used form of recombinant HCV NS5B for enzymatic assays is a C-terminally truncated version (e.g., Δ21), which improves solubility while retaining enzymatic activity.[1][6] This can be expressed in and purified from E. coli or insect cells.
NS5B Polymerase Enzymatic Assay Protocol
This protocol is based on a filter-binding assay that measures the incorporation of a radiolabeled nucleotide.
Materials:
-
Recombinant HCV NS5B polymerase (e.g., genotype 1b, C-terminally truncated)
-
This compound (or other test compounds) dissolved in 100% DMSO
-
RNA template/primer (e.g., poly(A)/oligo(dT)12)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 10 mM KCl, 1 mM DTT, 1 mM EDTA
-
RNase Inhibitor (e.g., RNasin)
-
NTP mix: ATP, CTP, GTP at a final concentration of 10 µM each
-
Labeled UTP: [α-³³P]-UTP
-
Unlabeled UTP
-
Stop Solution: 50 mM EDTA in water
-
Filter plates (e.g., 96-well DE81)
-
Wash Buffer: 5% Na2HPO4
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO. A typical starting concentration for a 10-point curve might be 100 µM.
-
Assay Plate Preparation:
-
Add 2 µL of the diluted compound or DMSO (for control wells) to the wells of a 96-well assay plate.
-
Prepare a master mix containing the assay buffer, RNase inhibitor, DTT, and the RNA template/primer.
-
Add 38 µL of the master mix to each well.
-
-
Enzyme Addition:
-
Dilute the recombinant NS5B polymerase in assay buffer to the desired final concentration (e.g., 25 nM).
-
Add 5 µL of the diluted enzyme to each well to initiate a pre-incubation.
-
Incubate for 30 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a nucleotide mix containing ATP, CTP, GTP, unlabeled UTP, and [α-³³P]-UTP. The final concentration of UTP will depend on the Km of the enzyme, but a concentration around the Km is a good starting point.
-
Add 5 µL of the nucleotide mix to each well to start the reaction. The final reaction volume is 50 µL.
-
-
Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 25 µL of the Stop Solution to each well.
-
Detection:
-
Transfer 50 µL of the terminated reaction mixture to a DE81 filter plate.
-
Wash the filter plate three times with the Wash Buffer to remove unincorporated nucleotides.
-
Dry the plate completely.
-
Add scintillation fluid to each well.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Experimental Workflow
Caption: Workflow for the NS5B polymerase enzymatic assay.
Mechanism of this compound Inhibition
Caption: Allosteric inhibition of NS5B polymerase by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotypic and Phenotypic Analyses of Hepatitis C Virus Variants Observed in Clinical Studies of VX-222, a Nonnucleoside NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors | PLOS One [journals.plos.org]
- 6. selleckchem.com [selleckchem.com]
- 7. ebiohippo.com [ebiohippo.com]
Application Note: Determination of Lomibuvir Binding Kinetics to HCV NS5B Polymerase using Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomibuvir (formerly VX-222) is a non-nucleoside inhibitor that targets the hepatitis C virus (HCV) non-structural protein 5B (NS5B) RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2][3] It acts as an allosteric inhibitor, binding to a distinct site on the enzyme known as thumb pocket 2.[1][2] This binding induces a conformational change in the enzyme, ultimately hindering its ability to synthesize viral RNA.[4] Understanding the binding kinetics of this compound to its target is crucial for elucidating its mechanism of action and for the development of effective antiviral therapies.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[5] It allows for the precise determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). This application note provides a detailed protocol for utilizing SPR to characterize the binding kinetics of this compound to the HCV NS5B polymerase.
Mechanism of Action: this compound Inhibition of HCV NS5B Polymerase
This compound functions by binding to an allosteric site on the thumb domain of the HCV NS5B polymerase. This binding event stabilizes a closed, inactive conformation of the enzyme, thereby preventing the elongation of the nascent viral RNA chain. The diagram below illustrates this inhibitory mechanism.
References
- 1. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]
Hydrogen/deuterium exchange (HDX-MS) to study Lomibuvir-induced conformational changes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for utilizing hydrogen/deuterium exchange mass spectrometry (HDX-MS) to elucidate the conformational changes in the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) polymerase upon binding of the allosteric inhibitor, Lomibuvir.
Introduction
This compound is a potent, non-nucleoside inhibitor of the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1][2] It binds to a distinct allosteric site known as "thumb pocket 2," located approximately 30 Å from the enzyme's active site.[3][4] This binding event induces long-range conformational changes that ultimately inhibit the polymerase's function by blocking the transition from the initiation to the elongation phase of RNA synthesis.[5][6] Understanding the precise nature of these conformational dynamics is crucial for the rational design of next-generation antiviral therapeutics.
HDX-MS has emerged as a powerful technique for probing protein dynamics and conformational changes in solution.[7] By measuring the rate of deuterium exchange of backbone amide hydrogens, it provides valuable insights into solvent accessibility and hydrogen bonding, which are directly related to protein structure and flexibility.[7] This application note details the use of HDX-MS to map the allosteric network of communication within the NS5B polymerase that is perturbed by this compound binding.
Principle of the Method
The HDX-MS experiment involves incubating the target protein (HCV NS5B) in a deuterated buffer (D₂O) for varying amounts of time, both in the absence (apo) and presence (holo) of the ligand (this compound). The exchange of backbone amide protons with deuterium is quenched by a rapid decrease in pH and temperature. The protein is then proteolytically digested, typically with pepsin, and the resulting peptides are analyzed by mass spectrometry to determine their deuterium uptake. By comparing the deuterium uptake of peptides from the apo and holo states, regions of the protein that experience changes in conformation upon ligand binding can be identified. A decrease in deuterium uptake in the holo state suggests that the region has become less solvent-accessible or more involved in hydrogen bonding, indicating stabilization or shielding upon ligand binding. Conversely, an increase in deuterium uptake suggests a more dynamic or solvent-exposed conformation.
Experimental Protocols
This section provides a detailed methodology for performing HDX-MS analysis of this compound-induced conformational changes in HCV NS5B polymerase.
Materials and Reagents
-
Protein: Recombinant, purified full-length HCV NS5B polymerase (genotype 1b). Ensure high purity and concentration.
-
Ligand: this compound (VX-222) stock solution in a suitable solvent (e.g., DMSO).
-
Deuterium Oxide (D₂O): 99.9% purity.
-
Buffers:
-
Equilibration Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
Labeling Buffer (Deuterated): 20 mM Tris-HCl (pD 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT in D₂O.
-
Quench Buffer: 0.1 M NaH₂PO₄/H₃PO₄, 1 M TCEP, 4 M Guanidine-HCl (pH 2.5).
-
-
Enzyme: Porcine pepsin, immobilized on a column or as a solution.
-
Solvents: HPLC-grade water, acetonitrile, and formic acid.
Instrumentation
-
HDX-MS System: A fully automated HDX-MS platform is recommended, including a temperature-controlled autosampler (set to 0-2 °C), a micro-HPLC system for peptide separation, and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Online Digestion: An in-line pepsin column maintained at a low temperature (e.g., 4 °C).
Protocol Steps
-
Protein and Ligand Preparation:
-
Prepare a stock solution of HCV NS5B polymerase at a concentration of approximately 20 µM in the equilibration buffer.
-
Prepare a stock solution of this compound at a concentration that allows for a final molar excess (e.g., 10-fold) when added to the protein solution.
-
-
Deuterium Labeling:
-
Apo State (NS5B alone):
-
Initiate the exchange reaction by diluting 5 µL of the NS5B stock solution with 45 µL of the deuterated labeling buffer.
-
Incubate for various time points (e.g., 10s, 1min, 10min, 60min, 120min) at a controlled temperature (e.g., 25 °C).
-
-
Holo State (NS5B + this compound):
-
Pre-incubate the NS5B polymerase with a molar excess of this compound for at least 30 minutes at room temperature to ensure complex formation.
-
Initiate the exchange reaction and perform incubations for the same time points as the apo state.
-
-
-
Quenching:
-
After each incubation period, quench the exchange reaction by adding 50 µL of the deuterated sample to 50 µL of ice-cold quench buffer. This will rapidly lower the pH to ~2.5 and the temperature, effectively stopping the deuterium exchange.
-
-
Online Digestion and Peptide Separation:
-
Immediately inject the quenched sample (100 µL) onto the HDX-MS system.
-
The sample is passed through an in-line pepsin column for digestion.
-
The resulting peptides are trapped and desalted on a C18 trap column.
-
Peptides are then separated on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in a data-independent acquisition (DIA) or data-dependent acquisition (DDA) mode to identify peptic peptides and measure their deuterium uptake.
-
Perform an initial run with a non-deuterated sample to generate a peptide map and identify all observable peptides.
-
-
Data Analysis:
-
Use specialized HDX-MS analysis software to:
-
Identify all peptic peptides.
-
Calculate the centroid mass of the isotopic envelope for each peptide at each time point for both apo and holo states.
-
Determine the percentage of deuterium uptake for each peptide.
-
Calculate the difference in deuterium uptake (ΔD) between the holo and apo states for each peptide.
-
Visualize the data using deuterium uptake plots and difference plots mapped onto the protein structure.
-
-
Quantitative Data Presentation
The following tables summarize the expected quantitative outcomes from an HDX-MS experiment studying the effect of this compound on HCV NS5B polymerase. The data is inferred from published difference plots and represents regions with significant changes in deuterium uptake.[5]
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 17 nM | |
| EC50 (HCV replicon) | 5.2 nM | |
| IC50 (primer-extended RNA synthesis) | 31 nM |
Table 2: Regions of HCV NS5B Polymerase Protected from Deuterium Exchange upon this compound Binding
This table highlights key peptic fragments within the NS5B polymerase that are expected to show a significant decrease in deuterium uptake (protection) in the presence of this compound, indicating a more compact or shielded conformation.
| NS5B Domain | Peptide Region (Residues) | Δ%D (Holo - Apo) | Interpretation |
| Thumb | 420-430 | Significant Decrease | Direct binding site interaction |
| Thumb | 490-505 | Significant Decrease | Stabilization of the thumb domain |
| Fingers | 150-165 | Moderate Decrease | Allosteric effect transmitted from the thumb domain |
| Palm | 310-325 | Moderate Decrease | Long-range conformational stabilization |
| C-terminal | 550-564 | Significant Decrease | Stabilization of the C-terminal tail |
Table 3: Regions of HCV NS5B Polymerase with No Significant Change or Increased Deuterium Exchange upon this compound Binding
This table indicates regions of the NS5B polymerase that are not significantly affected or may become more dynamic upon this compound binding.
| NS5B Domain | Peptide Region (Residues) | Δ%D (Holo - Apo) | Interpretation |
| Fingers | 50-65 | No Significant Change | Region not directly involved in the allosteric network |
| Palm | 220-235 (Active Site) | No Significant Change | Consistent with allosteric, non-competitive inhibition |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: HDX-MS workflow for studying this compound-NS5B interaction.
This compound's Mechanism of Action
Caption: Allosteric inhibition of HCV NS5B by this compound.
Conclusion
HDX-MS provides a robust and sensitive method for characterizing the conformational changes induced by the binding of allosteric inhibitors like this compound to the HCV NS5B polymerase.[5] The data generated from these experiments offer a detailed map of the allosteric communication network within the enzyme, revealing how binding at a distal site can propagate structural changes to functionally important regions. This information is invaluable for understanding the mechanism of action of current antiviral drugs and for the development of new, more effective therapies targeting viral polymerases. The protocols and data presentation formats outlined in this application note provide a framework for researchers to apply this powerful technique to their own drug discovery and development programs.
References
- 1. This compound | 1026785-55-6 | Benchchem [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Hydrogen/Deuterium Exchange Kinetics Demonstrate Long Range Allosteric Effects of Thumb Site 2 Inhibitors of Hepatitis C Viral RNA-dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 5. Molecular Mechanism of a Thumb Domain Hepatitis C Virus Nonnucleoside RNA-Dependent RNA Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Quantifying Lomibuvir's Antiviral Activity using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomibuvir (formerly known as VX-222 or VCH-222) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3][4] It exerts its antiviral effect by binding to an allosteric site, specifically the thumb pocket 2 domain of the NS5B polymerase.[1][2][5] This binding event induces a conformational change in the enzyme, which in turn inhibits the transition from the initiation to the elongation phase of viral RNA synthesis, ultimately suppressing HCV replication.[1][6]
This application note provides a detailed protocol for quantifying the antiviral activity of this compound against HCV using a reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay. This method is a highly sensitive and reproducible technique for measuring viral RNA levels in cell culture models, such as the HCV subgenomic replicon system.[1][7] The protocol described herein will enable researchers to determine key antiviral parameters, such as the 50% effective concentration (EC50), providing a robust system for the evaluation of this compound and other potential antiviral compounds.
Mechanism of Action: this compound Inhibition of HCV Replication
This compound is a direct-acting antiviral (DAA) that targets a key viral enzyme essential for replication.[8] Unlike nucleoside inhibitors that act as chain terminators, this compound's allosteric inhibition offers a distinct mechanism for disrupting viral replication.[1][4] The binding of this compound to the thumb domain II of the NS5B polymerase stabilizes the enzyme in a closed conformation, thereby preventing the elongation of the nascent RNA strand.[1]
Experimental Protocols
Cell Culture and HCV Replicon System
The Huh-7 human hepatoma cell line is commonly used for propagating HCV subgenomic replicons.[1] These replicons contain the HCV non-structural proteins, including NS5B, and can autonomously replicate their RNA, providing a robust model system to study viral replication inhibitors.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin) for selection
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture Huh-7 replicon cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain the replicon.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
Antiviral Activity Assay
This protocol outlines the treatment of HCV replicon cells with this compound to determine its effect on viral RNA levels.
Materials:
-
This compound (stock solution in DMSO)
-
Huh-7 replicon cells
-
96-well cell culture plates
-
Cell culture medium (without G418 for the assay)
Protocol:
-
Trypsinize and count Huh-7 replicon cells.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete medium without G418.
-
Incubate the plates overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium. It is recommended to perform a broad range of concentrations initially (e.g., 0.01 nM to 10 µM) to determine the EC50.[9]
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., another known HCV inhibitor).
-
Incubate the plates for 48 to 72 hours at 37°C.[1]
RNA Extraction
Total RNA is extracted from the treated cells to be used as a template for RT-qPCR.
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Chloroform (if using TRIzol)
-
Isopropanol
-
75% Ethanol
-
Nuclease-free water
Protocol:
-
After the incubation period, remove the medium from the wells.
-
Wash the cells once with PBS.
-
Lyse the cells directly in the wells by adding the lysis buffer from the RNA extraction kit.
-
Follow the manufacturer's instructions for the chosen RNA extraction method.
-
Elute the purified RNA in nuclease-free water and store it at -80°C.
RT-qPCR for HCV RNA Quantification
This protocol uses a one-step RT-qPCR approach to reverse transcribe the viral RNA and amplify the resulting cDNA in a single reaction. The 5' non-coding region (5' NCR) of the HCV genome is a common target for quantification due to its high degree of conservation.[7]
Materials:
-
One-step RT-qPCR master mix (containing reverse transcriptase, DNA polymerase, dNTPs, and buffer)
-
Forward and reverse primers targeting the HCV 5' NCR
-
Probe (e.g., TaqMan probe) for specific detection (optional but recommended for higher specificity)
-
Nuclease-free water
-
Extracted RNA samples
-
RT-qPCR instrument
Protocol:
-
Prepare a master mix containing the RT-qPCR mix, primers, and probe.
-
Add a standardized amount of total RNA (e.g., 100 ng) to each well of a 96-well PCR plate.
-
Add the master mix to each well.
-
Seal the plate and centrifuge briefly.
-
Perform the RT-qPCR on a real-time PCR instrument with the following general cycling conditions (optimization may be required):
-
Reverse Transcription: 50°C for 10-30 minutes
-
Initial Denaturation: 95°C for 2-10 minutes
-
PCR Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Include a no-template control (NTC) and a positive control in each run.
Data Analysis and Presentation
The primary output of the RT-qPCR is the cycle threshold (Ct) value, which is inversely proportional to the amount of target RNA. The relative quantification of HCV RNA can be calculated using the ΔΔCt method, normalizing to an internal control gene (e.g., GAPDH) and the vehicle-treated control. The EC50 value is determined by plotting the percentage of viral RNA inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Quantitative Data Summary
| Compound | Target | Cell Line | Assay Duration (hours) | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | HCV NS5B Polymerase | Huh-7 (HCV Genotype 1b Replicon) | 72 | 5.2[2] | >50 | >9615 |
| Positive Control | e.g., Sofosbuvir | Huh-7 (HCV Genotype 1b Replicon) | 72 | Insert Value | Insert Value | Insert Value |
EC50 (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration): The concentration of the compound that reduces cell viability by 50%. This is typically determined in parallel using assays like the MTT assay.[1] Selectivity Index (SI): A measure of the compound's therapeutic window.
Experimental Workflow Diagram
Conclusion
The RT-qPCR-based assay described in this application note is a robust and sensitive method for quantifying the antiviral activity of this compound against HCV. By following these detailed protocols, researchers can accurately determine the potency of this compound and other antiviral candidates, facilitating the drug development process. The provided data tables and workflow diagrams serve as a clear guide for experimental design and data interpretation.
References
- 1. This compound | 1026785-55-6 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Real-Time Reverse Transcription-PCR Quantitation of Hepatitis C Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. selleckchem.com [selleckchem.com]
Lomibuvir: A Potent Tool for Interrogating Viral Polymerase Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Lomibuvir (formerly VX-222) is a highly potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). By binding to an allosteric site known as thumb pocket 2, this compound effectively blocks viral RNA synthesis, making it an invaluable tool for studying the intricacies of viral polymerase function.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in virology and drug discovery research.
Introduction
The HCV NS5B polymerase is a key enzyme in the viral life cycle, responsible for replicating the viral RNA genome.[4][5][6] Unlike nucleoside inhibitors that act as chain terminators, this compound is an allosteric inhibitor that binds to a distinct pocket on the enzyme, inducing a conformational change that impedes its function.[3][7] Specifically, this compound interferes with the transition from the initiation to the elongation phase of RNA synthesis.[3] This mode of action allows for the specific investigation of the regulatory mechanisms governing polymerase activity. These application notes provide the necessary information to employ this compound in studying viral polymerase inhibition, characterizing resistance mutations, and screening for novel antiviral compounds.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Virus/Enzyme | Reference |
| Binding Affinity (Kd) | 17 nM | HCV NS5B Polymerase | [1][2] |
| IC50 (Primer-extended RNA synthesis) | 31 nM | HCV NS5B Polymerase | [1] |
| IC50 (Genotype 1a) | 0.94 µM | HCV NS5B Polymerase | [8] |
| IC50 (Genotype 1b) | 1.2 µM | HCV NS5B Polymerase | [8] |
| EC50 (1b/Con1 replicon) | 5.2 nM | HCV Subgenomic Replicon | [1][2] |
| EC50 (Genotype 1a replicon) | 22.3 nM | HCV Subgenomic Replicon | [8] |
| EC50 (Genotype 1b replicon) | 11.2 nM | HCV Subgenomic Replicon | [8] |
Table 2: this compound Activity Against Resistant HCV Replicons
| Mutant Replicon | EC50 (nM) | Fold Change vs. Wild-Type | Reference |
| Wild-Type (1b/Con1) | 5.2 | - | [1] |
| M423T | 79.8 | ~15.3x | [1][8] |
| L419M | 563.1 | ~108.3x | [1] |
| I482L | 45.3 | ~8.7x | [1] |
Mandatory Visualizations
Caption: Mechanism of action of this compound on HCV NS5B polymerase.
Caption: Experimental workflow for the HCV NS5B polymerase activity assay.
Caption: Workflow for the cell-based HCV replicon antiviral assay.
Experimental Protocols
Protocol 1: In Vitro HCV NS5B Polymerase Activity Assay
This protocol describes a biochemical assay to measure the inhibitory effect of this compound on the RNA-dependent RNA polymerase activity of purified HCV NS5B.
Materials:
-
Purified recombinant HCV NS5B protein (C-terminally truncated forms are often used for improved solubility)
-
This compound (dissolved in DMSO)
-
Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
-
RNA template/primer (e.g., poly(rA)/oligo(dT))
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³³P]UTP or [³H]UTP)
-
RNase inhibitor
-
Stop Solution (e.g., 50 mM EDTA)
-
96-well plates
-
Scintillation counter and vials (or other appropriate detection method)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration for a 10-point dose-response curve might be 10 µM.
-
In a 96-well plate, prepare the reaction mixture containing the reaction buffer, RNA template/primer, non-radiolabeled rNTPs, and RNase inhibitor.
-
Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add the radiolabeled rNTP to the reaction mixture.
-
Initiate the reaction by adding the purified NS5B enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Terminate the reaction by adding the stop solution.
-
Transfer the reaction products onto a filter membrane (e.g., DE81) and wash to remove unincorporated radiolabeled rNTPs.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell-Based HCV Replicon Assay
This protocol outlines a cell-based assay to determine the antiviral activity of this compound in a cellular context using a subgenomic HCV replicon system.
Materials:
-
Huh-7 (or derivative) cell line stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a reporter gene (e.g., luciferase).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
This compound (dissolved in DMSO).
-
96-well cell culture plates.
-
Reagents for cell lysis and luciferase activity measurement (if using a luciferase reporter).
-
Reagents for RNA extraction and qRT-PCR (if quantifying HCV RNA).
Procedure:
-
Seed the Huh-7 replicon cells into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for 48 to 72 hours at 37°C in a CO₂ incubator.
-
After incubation, lyse the cells according to the manufacturer's protocol for the chosen reporter assay.
-
Measure the luciferase activity using a luminometer.
-
Alternatively, extract total RNA from the cells and quantify HCV RNA levels using qRT-PCR.
-
Calculate the percentage of inhibition of viral replication for each this compound concentration compared to the DMSO control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Resistance Mutation Analysis
This protocol describes a general approach to identify mutations in the NS5B gene that confer resistance to this compound.
Procedure:
-
In Vitro Selection: Culture HCV replicon cells in the presence of increasing concentrations of this compound over a prolonged period.
-
Clone Isolation: Isolate individual cell clones that are able to replicate in the presence of high concentrations of this compound.
-
RNA Extraction and Sequencing: Extract total RNA from the resistant cell clones and reverse transcribe the HCV RNA to cDNA.
-
PCR Amplification and Sequencing: Amplify the NS5B coding region by PCR and sequence the amplicons.
-
Sequence Analysis: Compare the NS5B sequences from the resistant clones to the wild-type sequence to identify amino acid substitutions.
-
Reverse Genetics: Introduce the identified mutations into a wild-type replicon construct using site-directed mutagenesis.
-
Phenotypic Analysis: Perform the cell-based replicon assay (Protocol 2) with the mutant replicons to confirm their reduced susceptibility to this compound and determine their EC50 values.
Conclusion
This compound serves as a powerful and specific tool for the investigation of viral polymerase function. Its well-characterized mechanism of allosteric inhibition provides a unique opportunity to dissect the molecular events of viral RNA replication. The protocols and data presented in these application notes are intended to facilitate the use of this compound in a research setting, enabling further discoveries in the fields of virology and antiviral drug development.
References
- 1. Thumb Site 2 Inhibitors of Hepatitis C Viral RNA-dependent RNA Polymerase Allosterically Block the Transition from Initiation to Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ebiohippo.com [ebiohippo.com]
- 3. This compound | 1026785-55-6 | Benchchem [benchchem.com]
- 4. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 5. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lomibuvir for In Vitro Antiviral Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lomibuvir. The information herein is designed to address common challenges encountered during in vitro experiments aimed at determining antiviral efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-nucleoside inhibitor (NNI) that selectively targets the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral RNA replication.[1][2] It binds to an allosteric site known as thumb pocket 2, distinct from the enzyme's active site.[1][2][3] This binding induces a conformational change in the polymerase, which interferes with its ability to catalyze the elongation of the RNA strand, thereby preventing viral replication.[1][3] Specifically, this compound preferentially inhibits the transition from the initiation to the elongation phase of RNA synthesis.[1][2]
Q2: What is the typical effective concentration (EC50) of this compound in vitro?
A2: The EC50 of this compound can vary depending on the HCV genotype and the specific replicon system used. For the genotype 1b/Con1 subgenomic replicon, the EC50 is approximately 5.2 nM.[1][2][4][5] Against subgenomic HCV genotype 1a and 1b replicons, EC50 values have been reported as 22.3 nM and 11.2 nM, respectively.[6][7] It is crucial to determine the EC50 in your specific experimental system.
Q3: I am observing lower than expected potency for this compound. What are the possible causes?
A3: Several factors could contribute to lower than expected potency:
-
Cell Line Health: Ensure that the Huh-7 cells (or other host cells) are healthy and not passaged too many times, as this can affect replicon replication and drug sensitivity.
-
Compound Stability: this compound, like any chemical compound, can degrade over time. Use freshly prepared solutions and store stock solutions appropriately, protected from light and at the recommended temperature.
-
Assay Conditions: The incubation time, cell density, and concentration of reagents can all influence the outcome. Consistency in your protocol is key.
-
Resistance Mutations: The presence of specific mutations in the NS5B polymerase can confer resistance to this compound. For example, mutations such as M423T, L419M, and I482L have been shown to significantly increase the EC50.[2][6]
Q4: How can I assess the cytotoxicity of this compound in my cell culture?
A4: A standard cytotoxicity assay, such as the MTT, XTT, or CellTiter-Glo assay, should be run in parallel with your antiviral efficacy experiment. This will help you determine the concentration at which this compound becomes toxic to the host cells (CC50). The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.
Q5: Are there known resistance mutations for this compound, and how do they affect its activity?
A5: Yes, resistance to this compound is associated with specific amino acid substitutions in the thumb pocket 2 binding site of the NS5B polymerase. Notable resistance mutations include M423T, L419M, and I482L.[2][6] These mutations can significantly reduce the binding affinity of this compound, leading to a substantial increase in the EC50 value.[2][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, or edge effects in the plate. | Ensure thorough mixing of cell suspension before plating. Use a multichannel pipette for adding cells and compounds. Avoid using the outer wells of the plate if edge effects are suspected. |
| EC50 values are significantly higher than published data | Presence of resistance mutations in the replicon cell line. Degradation of the this compound stock solution. Issues with the assay protocol. | Sequence the NS5B region of your replicon to check for known resistance mutations.[2][6] Prepare fresh dilutions of this compound from a new stock. Re-evaluate and optimize your assay parameters, such as incubation time and cell density. |
| High background signal in the assay | Contamination of cell culture. Issues with the detection reagent. | Regularly check cell cultures for any signs of contamination. Ensure that the detection reagent is properly prepared and stored according to the manufacturer's instructions. |
| This compound shows high cytotoxicity at effective concentrations | The compound may have a narrow therapeutic window in the specific cell line used. | Re-evaluate the CC50 using a sensitive cytotoxicity assay. Consider using a different cell line if the selectivity index is too low. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound Against HCV
| Parameter | Value | HCV Genotype/System | Reference |
| Kd | 17 nM | HCV NS5B Polymerase | [1][2][4][5] |
| IC50 | 0.94 µM | HCV NS5B Genotype 1a | [6][7] |
| IC50 | 1.2 µM | HCV NS5B Genotype 1b | [6][7] |
| IC50 (primer-extended RNA synthesis) | 31 nM | Not Specified | [2] |
| EC50 | 5.2 nM | 1b/Con1 HCV subgenomic replicon | [1][2][4] |
| EC50 | 11.2 nM | Subgenomic HCV genotype 1b | [6][7] |
| EC50 | 22.3 nM | Subgenomic HCV genotype 1a | [6][7] |
Table 2: Effect of Resistance Mutations on this compound EC50
| Mutation | EC50 (nM) | Fold Change vs. Wild-Type | Reference |
| Wild-Type (1b/Con1) | 5.2 | - | [2] |
| M423T | 79.8 | ~15.3 | [2][6] |
| L419M | 563.1 | ~108.3 | [2] |
| I482L | 45.3 | ~8.7 | [2][6] |
Experimental Protocols
Protocol 1: Determination of EC50 using an HCV Replicon Assay
-
Cell Plating: Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b/Con1) in 96-well plates at a density that will maintain sub-confluency throughout the experiment. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration might be 1 µM, with 3-fold serial dilutions.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" control (vehicle only) and a "no cells" control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[1]
-
Quantification of Viral RNA:
-
Lyse the cells and extract total RNA using a suitable kit.
-
Perform a one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) to quantify the HCV RNA levels.[1] Use primers and a probe specific to the HCV replicon.
-
Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.[1]
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Plate Huh-7 cells (or the same host cells used in the replicon assay) in a 96-well plate at the same density as the antiviral assay. Incubate overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the EC50 determination.
-
Incubation: Incubate for the same duration as the replicon assay (48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the 50% cytotoxic concentration (CC50).
Visualizations
Caption: Mechanism of action of this compound on HCV NS5B polymerase.
Caption: Workflow for determining this compound's in vitro antiviral efficacy.
References
- 1. This compound | 1026785-55-6 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Troubleshooting Inconsistent Results in Lomibuvir Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting inconsistent results in experiments involving Lomibuvir (VX-222), a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp).[1][2] It binds to a non-nucleoside binding site known as the thumb pocket 2.[2][3] This binding event induces a conformational change in the enzyme, which interferes with its ability to catalyze the elongation of the viral RNA strand, ultimately preventing viral replication.[2][4] this compound preferentially inhibits primer-dependent RNA synthesis over de novo initiation.[1][3]
Q2: What are the typical in vitro effective concentrations (EC50) for this compound?
The EC50 of this compound can vary depending on the HCV genotype and the specific replicon system used. For HCV genotype 1b, EC50 values are reported to be in the low nanomolar range, around 5.2 nM to 11.2 nM.[1][3] For genotype 1a, the EC50 is slightly higher, approximately 22.3 nM.[1]
Q3: Are there known resistance mutations to this compound?
Yes, specific mutations in the NS5B polymerase can confer resistance to this compound. Notable resistance mutations include M423T, I482L, and L419M.[1][3] The presence of these mutations can significantly increase the EC50 value of the compound. For instance, the M423T mutation can make the virus 15.3-fold less susceptible, while the I482L mutation can lead to a 108-fold decrease in susceptibility.[1]
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent or unexpected results in this compound experiments.
Issue 1: Higher than expected EC50 values or complete lack of activity.
| Potential Cause | Troubleshooting Steps |
| HCV Genotype/Subtype Variability | Confirm the genotype of the HCV replicon or virus being used. This compound has demonstrated potent activity against genotypes 1a and 1b, but its efficacy against other genotypes may vary.[4] |
| Presence of Resistance Mutations | Sequence the NS5B region of your viral replicon to check for known resistance mutations such as M423T, I482L, or L419M.[1][3] |
| Compound Degradation or Purity Issues | Verify the purity and integrity of your this compound stock. Use a fresh, validated batch if possible. Prepare fresh dilutions for each experiment. |
| Incorrect Assay Conditions | Review your experimental protocol. Ensure the cell density, incubation times, and media components are consistent with established protocols. For replicon assays, cells like Huh7.5 are typically plated at 4 x 10^4 cells/well in a 48-well plate and incubated with the compound for 48 hours.[1][5] |
| Solubility Issues | This compound is soluble in DMSO.[6] Ensure that the final DMSO concentration in your cell culture media is non-toxic to the cells (typically <0.5%). If preparing formulations for in vivo studies, refer to established protocols using co-solvents like PEG300 and Tween-80 to ensure proper dissolution.[3] |
Issue 2: High variability between replicate wells or experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Calibrate your pipettes and use a consistent technique for plating cells. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. |
| Variability in Compound Addition | Use a multichannel pipette for adding the compound to replicate wells to ensure consistency in timing and volume. |
| Cell Health and Passage Number | Use cells at a consistent and low passage number. Monitor cell health and morphology regularly. Over-confluent or stressed cells can lead to variable results. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all experiments. |
Data Presentation
Table 1: In Vitro Activity of this compound Against HCV Genotypes and Resistant Mutants
| Target | IC50 / EC50 |
| HCV NS5B Genotype 1a | IC50: 0.94 µM, EC50: 22.3 nM[1] |
| HCV NS5B Genotype 1b | IC50: 1.2 µM, EC50: 5.2 nM - 11.2 nM[1][3] |
| M423T Mutant | 15.3-fold less effective[1] |
| I482L Mutant | 108-fold less effective[1] |
| L419M Mutant | EC50: 563.1 nM[3] |
Experimental Protocols
HCV Replicon Assay
-
Cell Seeding: Seed Huh7.5 cells harboring an HCV replicon (e.g., genotype 1b) in 48-well plates at a density of 4 x 10^4 cells per well.[1][5]
-
Incubation: Incubate the cells overnight to allow for attachment.
-
Compound Addition: The following day, replace the medium with fresh complete medium containing serial dilutions of this compound. Include a DMSO-only control.
-
Incubation with Compound: Incubate the plates for 48 hours.[1][5]
-
RNA Extraction: After incubation, wash the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).[6]
-
Quantification of Viral RNA: Quantify the level of HCV RNA using real-time reverse transcription-PCR (RT-qPCR).[1][5]
-
Data Analysis: Calculate the EC50 value by performing a non-linear regression analysis of the dose-response curve.[1][5]
NS5B Polymerase Activity Assay (In Vitro)
-
Reaction Mixture: Prepare a reaction mixture containing a homopolymeric RNA template/primer (e.g., poly rA/oligo dT), recombinant HCV NS5B polymerase (C-terminal Δ21 truncated version), and a mixture of non-radioactive UTP and radiolabeled [α-33P]-UTP.[1]
-
Inhibitor Addition: Add varying concentrations of this compound or a DMSO control to the reaction mixture.
-
Initiation of Reaction: Initiate the polymerase reaction and allow it to proceed for a defined period (e.g., 18 minutes at 22°C).[1]
-
Quantification: Stop the reaction and quantify the amount of incorporated radiolabeled UTP using a liquid scintillation counter.[1]
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.
Visualizations
Caption: Mechanism of action of this compound on HCV NS5B polymerase.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | 1026785-55-6 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
Technical Support Center: Understanding Lomibuvir's Cross-Resistance Profile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cross-resistance profile of Lomibuvir, a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides for relevant experimental protocols, and comparative data to inform your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It binds to a distinct site on the enzyme known as the "thumb pocket 2," which is located away from the catalytic active site. This binding induces a conformational change in the polymerase, ultimately hindering viral RNA synthesis.
Q2: Which amino acid substitutions in NS5B are known to confer resistance to this compound?
Several key amino acid substitutions in the NS5B polymerase have been identified to confer resistance to this compound. The most commonly cited mutations include M423T, I482L, and L419M. These mutations are located in or near the thumb pocket 2 binding site of the drug.
Q3: Does this compound share cross-resistance with other classes of NS5B non-nucleoside inhibitors?
Yes, there is a potential for cross-resistance between this compound and other NNIs that bind to the thumb pocket of the NS5B polymerase. However, cross-resistance is generally not observed with NNIs that bind to the palm region of the enzyme. The degree of cross-resistance depends on the specific mutation and the particular NNI. For instance, a mutation that confers high-level resistance to one thumb-site inhibitor may have a lesser impact on another.
Q4: Is this compound active against HCV genotypes other than genotype 1?
This compound has demonstrated the most potent activity against HCV genotype 1. Its efficacy against other genotypes is generally reduced. The genetic diversity of the NS5B polymerase across different HCV genotypes can affect the binding affinity of this compound to its allosteric site.
Q5: What experimental systems are used to evaluate this compound's resistance profile?
The primary in vitro tool for assessing the resistance profile of this compound and other HCV inhibitors is the HCV replicon system. This cell-based assay utilizes human hepatoma cells (typically Huh-7) that harbor a self-replicating subgenomic or full-length HCV RNA. These replicons can be engineered to contain specific mutations in the NS5B gene, allowing for the determination of a drug's potency (EC50) against both wild-type and mutant viruses.
Data Presentation: Cross-Resistance of NS5B Non-Nucleoside Inhibitors
The following tables summarize the in vitro activity of this compound and other representative non-nucleoside inhibitors against wild-type and various resistance-associated substitutions (RASs) in the HCV NS5B polymerase. Data is presented as fold-change in EC50 values relative to the wild-type replicon.
Table 1: Antiviral Activity of Thumb Pocket Inhibitors against NS5B RASs
| Amino Acid Substitution | This compound (VX-222) Fold Change in EC50 | Filibuvir (PF-00868554) Fold Change in EC50 |
| Wild-Type (Genotype 1b) | 1.0 | 1.0 |
| M423T | 15.3 | >100 |
| I482L | 108 | >100 |
| L419M | >100 | >100 |
| C316Y | 1.2 | 1.5 |
| S556G | 1.1 | 1.3 |
Data synthesized from multiple sources. Fold-change values are approximate and may vary between studies.
Table 2: Antiviral Activity of Palm Pocket Inhibitors against NS5B RASs
| Amino Acid Substitution | Dasabuvir (ABT-333) Fold Change in EC50 | Beclabuvir (BMS-791325) Fold Change in EC50 | Nesbuvir (HCV-796) Fold Change in EC50 |
| Wild-Type (Genotype 1b) | 1.0 | 1.0 | 1.0 |
| C316Y | >100 | 1.3 | >100 |
| M414T | >100 | 1.2 | >100 |
| S556G | >100 | 1.1 | >100 |
| P495L | 1.5 | >100 | 1.8 |
| M423T | 1.2 | 1.1 | 1.4 |
Data synthesized from multiple sources. Fold-change values are approximate and may vary between studies.
Experimental Protocols
Protocol 1: Determination of EC50 using a Luciferase-Based HCV Replicon Assay
This protocol outlines the steps for determining the 50% effective concentration (EC50) of an antiviral compound against a stable HCV genotype 1b luciferase reporter replicon cell line.
Materials:
-
Huh-7 cells stably maintaining an HCV genotype 1b luciferase reporter replicon.
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the stable replicon cells in complete DMEM without G418.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for the highest dose might be 100 µM.
-
Further dilute the compound in complete DMEM to the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the diluted compound to the respective wells. Include vehicle control (DMSO only) and untreated control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
Remove the medium from the wells and wash once with 100 µL of phosphate-buffered saline (PBS).
-
Add luciferase assay reagent to each well according to the manufacturer's instructions (typically 50-100 µL).
-
Incubate at room temperature for 5-10 minutes to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of the compound-treated wells to the vehicle control wells (representing 100% replication).
-
Plot the normalized data against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
Protocol 2: Site-Directed Mutagenesis of HCV NS5B using a QuikChange-based Method
This protocol provides a general guideline for introducing specific resistance mutations into a plasmid containing the HCV NS5B gene.
Materials:
-
Plasmid DNA containing the wild-type HCV NS5B gene.
-
Custom-designed mutagenic primers (forward and reverse).
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
dNTP mix.
-
Reaction buffer.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
-
LB agar plates with the appropriate antibiotic.
Procedure:
-
Primer Design:
-
Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the center.
-
Ensure the primers have a melting temperature (Tm) of ≥78°C.
-
The primers should have a GC content of at least 40% and should terminate in one or more G or C bases.
-
-
PCR Amplification:
-
Set up the PCR reaction with the plasmid DNA template, mutagenic primers, dNTPs, reaction buffer, and high-fidelity DNA polymerase.
-
Use a thermal cycler with the following general parameters:
-
Initial denaturation: 95°C for 30 seconds.
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 1 minute.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68°C for 5 minutes.
-
-
-
DpnI Digestion:
-
Add DpnI enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Troubleshooting Guides
HCV Replicon Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Luciferase Signal in Control Wells | - Low replicon replication efficiency. - Suboptimal cell health. - Incorrect assay reagent preparation or use. | - Ensure the stable cell line has been properly maintained and has not been passaged too many times. - Check for cell contamination (e.g., mycoplasma). - Verify the concentration and viability of the cells before seeding. - Prepare fresh luciferase assay reagent and ensure it is at the correct temperature before use. |
| High Variability Between Replicate Wells | - Uneven cell seeding. - Pipetting errors during compound addition. - Edge effects on the 96-well plate. | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. - Use calibrated pipettes and be consistent with pipetting technique. - Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. |
| EC50 Values Inconsistent with Literature | - Incorrect compound concentration. - Different replicon genotype or cell line used. - Variation in assay conditions (e.g., incubation time). | - Verify the stock concentration of the test compound. - Ensure the correct HCV genotype and cell line are being used as specified in the literature. - Standardize the incubation time and other assay parameters. |
Site-Directed Mutagenesis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Very Few Colonies After Transformation | - Inefficient PCR amplification. - Poor quality of competent cells. - Incorrect antibiotic on the plate. | - Verify PCR product on an agarose gel. If no product is visible, optimize PCR conditions (annealing temperature, extension time). - Use a new batch of highly competent cells. - Double-check that the correct antibiotic and concentration are used. |
| High Number of Wild-Type (Non-mutated) Colonies | - Incomplete DpnI digestion of parental DNA. - Too much template DNA used in the PCR. - PCR errors introducing reversions. | - Increase DpnI digestion time to 2 hours. - Reduce the amount of template DNA in the PCR reaction. - Use a high-fidelity polymerase and minimize the number of PCR cycles. |
| Incorrect or Additional Mutations Found After Sequencing | - Primer design errors. - Low-fidelity DNA polymerase. - Contamination of the template DNA. | - Re-verify the primer sequences. - Ensure a high-fidelity polymerase was used. - Use a freshly prepared, pure plasmid template. |
Visualizations
Caption: Binding sites of different classes of non-nucleoside inhibitors on the HCV NS5B polymerase.
Impact of HCV mutations like M423T and I482L on Lomibuvir activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Hepatitis C Virus (HCV) NS5B mutations, specifically M423T and I482L, on the antiviral activity of Lomibuvir.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit HCV?
A1: this compound (formerly VX-222) is a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase.[1] It binds to an allosteric site on the thumb domain of the enzyme, known as thumb site II, which is approximately 35Å from the catalytic active site.[1] This binding event is thought to induce a conformational change that prevents the polymerase from transitioning from the initiation to the elongation phase of RNA synthesis, thereby halting viral replication.[2]
Q2: What are the M423T and I482L mutations in HCV NS5B?
A2: M423T and I482L are amino acid substitutions in the thumb domain of the HCV NS5B polymerase. These mutations have been identified as resistance-associated variants (RAVs) for thumb site II NNIs, including this compound.[1] The presence of these mutations can reduce the binding affinity of this compound to the NS5B enzyme, leading to decreased antiviral efficacy.[1]
Q3: How significantly do the M423T and I482L mutations affect this compound's activity?
A3: The M423T and I482L mutations lead to a notable reduction in the in vitro antiviral activity of this compound. The 50% effective concentration (EC50) of this compound is significantly higher for replicons carrying these mutations compared to the wild-type replicon, indicating reduced susceptibility. The quantitative impact is summarized in the data table below.
Data Presentation: Impact of M423T and I482L Mutations on this compound EC50
The following table summarizes the in vitro activity of this compound against wild-type (WT) HCV genotype 1b replicons and those harboring the M423T and I482L resistance mutations.
| HCV Replicon | This compound EC50 (nM) | Fold Change in EC50 vs. WT |
| WT HCV 1b/Con1 | 5.2 | - |
| M423T Mutant | 79.8 | 15.3 |
| I482L Mutant | 45.3 | 8.7 |
Data sourced from GlpBio.[3]
Troubleshooting Guide
Issue: Higher than expected EC50 values for this compound against wild-type HCV replicons in our assay.
-
Possible Cause 1: Cell Line Permissiveness. The Huh-7 cell line and its derivatives can vary in their permissiveness to HCV replication. Lower permissiveness can affect the dynamic range of the assay and lead to variability in EC50 values.
-
Troubleshooting Step: Ensure you are using a highly permissive cell line, such as Huh-7.5 or Huh7-Lunet cells.[4] If possible, periodically re-validate the permissiveness of your cell line.
-
-
Possible Cause 2: Assay Conditions. Suboptimal assay conditions, such as cell seeding density, incubation time, and DMSO concentration, can impact the results.
-
Troubleshooting Step: Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Maintain a consistent final DMSO concentration across all wells, typically below 0.5%. A 3-day incubation period is standard for replicon assays.[5]
-
-
Possible Cause 3: Reagent Quality. The quality and concentration of reagents, including the luciferase substrate and the test compound, are critical.
-
Troubleshooting Step: Use freshly prepared reagents whenever possible. Confirm the concentration and purity of your this compound stock solution.
-
Issue: Inconsistent results or high variability between replicate wells.
-
Possible Cause 1: Inaccurate Pipetting. Small volumes are often used in high-throughput screening, making accurate pipetting crucial.
-
Troubleshooting Step: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each dilution step.
-
-
Possible Cause 2: Edge Effects in Assay Plates. Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate compounds and affect cell growth.
-
Troubleshooting Step: Avoid using the outermost wells for experimental data. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Possible Cause 3: Cell Clumping. Uneven cell distribution can lead to variability in the number of cells per well.
-
Troubleshooting Step: Ensure a single-cell suspension is achieved after trypsinization by gently pipetting up and down before seeding the plates.
-
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This protocol is a generalized procedure for determining the EC50 of an antiviral compound against HCV subgenomic replicons expressing a luciferase reporter gene.
Materials:
-
Huh-7.5 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
G418 (for maintaining selection of replicon-containing cells).
-
This compound (or other test compounds).
-
DMSO.
-
96-well or 384-well clear-bottom white plates.
-
Luciferase assay reagent (e.g., Renilla Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the stable HCV replicon cells.
-
Seed the cells in 96-well or 384-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) in DMEM without G418.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in DMSO.
-
Further dilute the compound in culture medium to the desired final concentrations. The final DMSO concentration should be constant across all wells (e.g., 0.5%).
-
Remove the old medium from the cell plates and add the medium containing the different concentrations of the compound. Include "no drug" (vehicle control) and "no cells" (background) controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
Remove the culture medium.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay kit.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control (considered 100% replication).
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Site-Directed Mutagenesis of HCV NS5B
This protocol outlines the general steps for introducing the M423T or I482L mutation into a plasmid containing the HCV NS5B coding sequence.
Materials:
-
Plasmid DNA containing the wild-type HCV NS5B sequence.
-
Mutagenic primers (forward and reverse) containing the desired nucleotide change for the M423T or I482L mutation.
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells (e.g., DH5α).
-
LB agar plates with the appropriate antibiotic for plasmid selection.
Procedure:
-
Primer Design:
-
Design complementary forward and reverse primers (typically 25-45 bases in length) that contain the desired mutation. The mutation should be in the center of the primer with at least 10-15 bases of correct sequence on both sides.
-
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR to amplify the entire plasmid, incorporating the primers with the mutation. Use a thermal cycler with a program optimized for the polymerase and plasmid size.
-
-
DpnI Digestion:
-
Following PCR, add the DpnI restriction enzyme directly to the amplification product.
-
Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
-
-
Clone Selection and Sequencing:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA from each culture.
-
Sequence the NS5B region of the isolated plasmids to confirm the presence of the desired mutation and to ensure no other unintended mutations were introduced.
-
Visualizations
Caption: Experimental workflow for assessing this compound's activity against HCV NS5B mutations.
Caption: Mechanism of this compound resistance due to NS5B mutations.
References
Technical Support Center: Strategies to Improve the Oral Bioavailability of Lomibuvir
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and preclinical testing of Lomibuvir. Our goal is to offer practical guidance and detailed methodologies to enhance the oral bioavailability of this promising antiviral compound.
I. Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Question 1: Why am I observing low and variable oral bioavailability with my this compound formulation in preclinical species?
Possible Causes and Troubleshooting Steps:
-
Poor Aqueous Solubility: this compound is known to be practically insoluble in water.[1][2] This is a primary factor limiting its dissolution in the gastrointestinal (GI) tract, leading to low and erratic absorption.
-
Troubleshooting:
-
Particle Size Reduction: Decreasing the particle size of the this compound active pharmaceutical ingredient (API) can increase the surface area available for dissolution. Techniques like micronization or nanomilling to create a nanosuspension can be employed.
-
Formulation as a Solid Dispersion: Creating an amorphous solid dispersion (ASD) of this compound with a hydrophilic polymer can significantly enhance its aqueous solubility and dissolution rate.[3][4][5]
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the GI tract.[6][7][8][9]
-
-
-
Inadequate Formulation for Preclinical Studies: Simple suspensions in aqueous vehicles may not be sufficient to achieve adequate exposure.
-
Troubleshooting:
-
Use of Co-solvents and Surfactants: For early-stage preclinical studies, using a vehicle containing co-solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Tween 80) can help solubilize this compound for oral administration.[1][2]
-
Cyclodextrin Complexation: The use of cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with this compound, enhancing its solubility.[10]
-
-
-
Metabolic Instability: While some modifications to this compound have been made to improve metabolic stability, first-pass metabolism can still contribute to reduced bioavailability.[2]
-
Troubleshooting:
-
In Vitro Metabolic Stability Assays: Conduct metabolic stability assays using liver microsomes or hepatocytes to determine the extent of first-pass metabolism.
-
Prodrug Approach: If metabolism is a significant barrier, a prodrug strategy could be explored to mask the metabolically labile sites.
-
-
Question 2: My in vitro dissolution testing of this compound shows very slow and incomplete release. What can I do?
Possible Causes and Troubleshooting Steps:
-
"Wetting" of the API: Due to its hydrophobic nature, this compound powder may not be easily wetted by the dissolution medium, leading to poor dissolution.
-
Troubleshooting:
-
Inclusion of a Surfactant: Add a surfactant (e.g., sodium lauryl sulfate) to the dissolution medium to improve the wettability of the API.
-
Formulation Approaches: Strategies like solid dispersions and nanosuspensions inherently improve the wettability of the drug.
-
-
-
Crystallinity of the API: The crystalline form of a drug is generally less soluble than its amorphous form.
-
Troubleshooting:
-
Amorphous Solid Dispersions: Formulating this compound as an ASD will present it to the dissolution medium in a higher energy, amorphous state, thereby increasing its apparent solubility and dissolution rate.
-
-
-
Inappropriate Dissolution Medium: The composition of the dissolution medium may not be representative of the in vivo conditions.
-
Troubleshooting:
-
Biorelevant Media: Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states, respectively.
-
-
Illustrative Data: Comparison of Formulation Strategies for a Poorly Soluble Antiviral (Representative Data)
| Formulation Strategy | Drug Loading (%) | Dissolution in 60 min (%) | In Vivo Bioavailability (Rat, %) | Reference |
| Crystalline API Suspension | N/A | < 10% | 5% | [11] |
| Nanosuspension | 20% | > 80% | 25% | [11][12] |
| Amorphous Solid Dispersion | 25% | > 90% | 35% | [13] |
| Lipid-Based Formulation (SEDDS) | 15% | > 95% | 45% | [7] |
Note: This table presents representative data for a poorly soluble antiviral to illustrate the potential impact of different formulation strategies and does not represent actual data for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical properties of this compound that limit its oral bioavailability?
This compound is a lipophilic molecule that is practically insoluble in water.[1][2] This poor aqueous solubility is the primary barrier to its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. While its permeability is likely high (suggesting a BCS Class II classification), its low solubility is the rate-limiting step for oral absorption.
Q2: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fit?
The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Given this compound's poor aqueous solubility and reported good oral bioavailability in preclinical species (implying good membrane permeation), it is most likely a BCS Class II compound.
Q3: What are the most promising advanced formulation strategies for this compound?
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing this compound in an amorphous state within a hydrophilic polymer matrix.[3][5] This can lead to significant improvements in dissolution and bioavailability.
-
Nanosuspensions: By reducing the particle size of this compound to the nanometer range, the surface area for dissolution is dramatically increased, which can enhance the dissolution rate and subsequent absorption.[14][15]
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the solubilization of this compound in the gut and facilitate its absorption via the lymphatic system.[6][7][8][9]
Q4: How does food intake likely affect the absorption of this compound?
For poorly soluble, lipophilic drugs like this compound, administration with food, particularly a high-fat meal, can often increase oral bioavailability. This is due to several factors, including increased bile salt secretion which aids in solubilization, and prolonged gastric residence time. The effect of food should be evaluated in preclinical and clinical studies.
III. Experimental Protocols
1. Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a drug.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[16]
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer Yellow).[16]
-
Transport Experiment:
-
The test compound (this compound) is added to the apical (A) side (to measure A-to-B transport, representing absorption) or the basolateral (B) side (to measure B-to-A transport, representing efflux).
-
Samples are taken from the receiver compartment at various time points.
-
-
Quantification: The concentration of this compound in the samples is determined by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
2. In Vivo Pharmacokinetic Study in Rats
This study is conducted to determine the in vivo oral bioavailability of a this compound formulation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.[17]
-
Dosing:
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.[17]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) are calculated.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as follows: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
IV. Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. Amorphous solid dispersion formation via solvent granulation – A case study with ritonavir and lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Formulation and evaluation of acyclovir nanosuspension for enhancement of oral bioavailability | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 13. researchgate.net [researchgate.net]
- 14. rjpdft.com [rjpdft.com]
- 15. researchgate.net [researchgate.net]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. ouv.vt.edu [ouv.vt.edu]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
Addressing cytotoxicity of Lomibuvir in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing potential cytotoxicity of Lomibuvir in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It binds to an allosteric site on the enzyme, known as thumb pocket 2, which causes conformational changes that interfere with RNA synthesis. Specifically, it preferentially inhibits the elongation phase of RNA synthesis over the de novo initiation.
Q2: Is this compound known to be cytotoxic?
A2: While this compound is primarily designed for antiviral activity, all compounds have the potential to exhibit cytotoxicity at certain concentrations. Published data specifically detailing the long-term cytotoxicity of this compound in various cell lines is limited. Therefore, it is crucial for researchers to determine the cytotoxic profile of this compound in their specific cell culture system. The concentration at which a compound shows antiviral activity should be significantly lower than the concentration that causes cell toxicity, a relationship defined by the selectivity index (SI).[1]
Q3: What is a suitable starting concentration range for this compound in cell culture experiments?
A3: The effective concentration (EC50) of this compound for inhibiting HCV replication has been reported to be in the low nanomolar range (e.g., 5.2 nM for genotype 1b).[2] As a starting point for cytotoxicity testing, it is advisable to use a broad range of concentrations, starting from the known effective concentration and extending several logs higher (e.g., from 1 nM to 100 µM).[3] This will help in determining the 50% cytotoxic concentration (CC50) and establishing a therapeutic window for your experiments.[1]
Q4: How can I differentiate between the desired antiviral effects and unintended cytotoxic effects?
A4: Distinguishing between antiviral and cytotoxic effects is critical. This is typically achieved by calculating the Selectivity Index (SI), which is the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A high SI value (generally ≥10) indicates that the compound's antiviral activity occurs at concentrations much lower than those that cause cell death, suggesting a specific antiviral effect.[1] Running cytotoxicity assays on non-host cells (or cells not susceptible to the virus) can also help isolate general cytotoxic effects.
Q5: What are the initial steps to take if I observe unexpected cell death in my this compound-treated cultures?
A5: If you observe unexpected cell death, first verify the basics of your cell culture practice and experimental setup. This includes:
-
Confirming Drug Concentration: Double-check your calculations and dilution series for this compound.
-
Checking Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells.[4]
-
Assessing Cell Health: Examine the health and confluence of your cells before treatment. Unhealthy or overly confluent cultures can be more susceptible to stress.[5]
-
Inspecting Culture Conditions: Verify incubator settings (temperature, CO2, humidity) and check for any signs of contamination.[6][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter when assessing this compound cytotoxicity in long-term cell culture.
Issue 1: Significant cell death is observed even at low concentrations of this compound.
-
Question: My cells are dying at concentrations where I expect to see only antiviral effects. What could be wrong?
-
Answer:
-
Rule out Contamination: First, ensure your cell cultures are not contaminated with bacteria, fungi, or mycoplasma, which can cause cell death and confound results.[8]
-
Evaluate Solvent Effects: Prepare a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to confirm it is not the source of toxicity.[4]
-
Check Media and Supplements: Ensure your cell culture medium, serum, and other supplements are not expired and have been stored correctly. Poor quality reagents can stress cells, making them more sensitive to the drug.[5]
-
Assess Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical compounds. You may need to perform a preliminary screen with a very wide range of this compound concentrations to find a non-toxic working range for your specific cell line.
-
Consider Long-Term Effects: In long-term culture, even low concentrations of a compound can have cumulative effects. Consider if the duration of your experiment is a factor.
-
Issue 2: My cytotoxicity assay results (e.g., MTT, LDH) are inconsistent or not reproducible.
-
Question: I am getting high variability between wells or experiments. How can I improve my assay's reliability?
-
Answer:
-
Optimize Seeding Density: Ensure a uniform number of cells are seeded in each well. Both too low and too high cell densities can lead to variable results.[9][10] Perform an initial experiment to determine the optimal seeding density for your cells for the duration of the assay.
-
Standardize Pipetting Technique: Inconsistent pipetting can introduce significant error. Be careful to avoid bubbles and ensure thorough mixing of reagents.[10] Pipette slowly and carefully to reduce shear stress on cells.[11][12]
-
Check for Compound Interference: this compound might interfere with the assay itself. For example, it could react with the MTT reagent or affect LDH enzyme activity. Run controls without cells but with the compound and media to check for any direct effects on the assay reagents.[13]
-
Review Incubation Times: Both the drug treatment time and the assay incubation time (e.g., MTT reagent incubation) should be consistent across all experiments.[13] For long-term studies, be mindful of media evaporation, which can concentrate the drug and affect cells, especially in the outer wells of a plate.[14]
-
Issue 3: In long-term culture, cell health gradually declines over time with this compound treatment.
-
Question: My cells look healthy for the first few days, but then their viability starts to drop. What does this indicate?
-
Answer:
-
Cumulative Cytotoxicity: This may be a sign of cumulative toxicity, where prolonged exposure to a non-acutely toxic concentration becomes detrimental.
-
Nutrient Depletion and Waste Accumulation: Long-term cultures require regular media changes to replenish nutrients and remove metabolic waste. The presence of this compound might exacerbate cellular stress if the culture environment is suboptimal.[6]
-
Cytostatic vs. Cytotoxic Effects: The compound might be cytostatic (inhibiting cell proliferation) rather than cytotoxic (killing cells). Over a long period, a lack of proliferation can appear as a decline in overall culture health, especially if cells also have a natural turnover rate. Combining a viability assay (like MTT) with a cell counting method can help distinguish these effects.[15]
-
Experimental Design Modification: If cumulative toxicity is suspected, consider modifying your protocol. This could include intermittent dosing (e.g., treating for a period, then washing out the compound and adding fresh media) or lowering the maintenance concentration of this compound after an initial treatment period.
-
Data Presentation: Illustrative Examples
The following tables are illustrative examples of how to present quantitative data from cytotoxicity assays.
Table 1: Example Dose-Response Data for this compound on a Hypothetical Cell Line (72-hour exposure)
| This compound Conc. (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100% | 0% |
| 0.01 | 98.5% | 1.2% |
| 0.1 | 95.2% | 4.5% |
| 1 | 89.7% | 10.1% |
| 10 | 52.3% | 48.9% |
| 50 | 15.8% | 85.4% |
| 100 | 5.1% | 94.6% |
Table 2: Example Summary of Cytotoxicity and Antiviral Activity
| Compound | EC50 (HCV Replicon) | CC50 (Host Cell Line) | Selectivity Index (SI = CC50/EC50) |
| This compound | 0.005 µM | 11.5 µM | 2300 |
| Positive Control (Antiviral) | 0.01 µM | > 100 µM | > 10,000 |
| Cytotoxic Control | N/A | 0.5 µM | N/A |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only controls and untreated controls. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the media and add 100 µL of fresh media containing 0.5 mg/mL of MTT to each well. Incubate at 37°C for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well. Shake the plate gently for 10 minutes to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Express results as a percentage of the vehicle control after subtracting the background absorbance from wells with no cells.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Control Preparation: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture, according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.[16]
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Culture and treat cells with this compound in 6-well plates or T-25 flasks for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin. Wash the collected cells with cold PBS.[17]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[2][18]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[2]
-
Analysis: Add additional 1X Annexin-binding buffer and analyze the cells immediately by flow cytometry.[18]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Workflows and Pathways
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
Caption: Simplified intrinsic (mitochondrial) apoptosis pathway.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. bosterbio.com [bosterbio.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 6. gmpplastic.com [gmpplastic.com]
- 7. corning.com [corning.com]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cell Culture FAQ: How to avoid shear stress in cell culture? - Eppendorf Hong Kong [eppendorf.com]
- 12. Cell Culture FAQ: How to avoid shear stress in cell culture? - Eppendorf US [eppendorf.com]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
Technical Support Center: Refining Lomibuvir Dosage in Combination Therapy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments to refine Lomibuvir (VX-222) dosage in combination therapy studies for Hepatitis C Virus (HCV).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase.[1] It binds to an allosteric site on the enzyme known as thumb pocket 2, which is distinct from the active site where nucleotide incorporation occurs. This binding induces a conformational change in the enzyme that ultimately inhibits RNA synthesis, preventing viral replication.[1]
Q2: What are the known in vitro efficacy data for this compound?
This compound has demonstrated potent antiviral activity against HCV genotype 1 replicons in cell culture. The reported half-maximal effective concentration (EC50) for wild-type replicons is in the low nanomolar range.
| HCV Replicon | EC50 (nM) |
| Genotype 1b (Wild-Type) | ~5.2 |
Data compiled from publicly available in vitro studies.
Q3: Has this compound been studied in combination with other direct-acting antivirals (DAAs)?
Yes, this compound has been investigated in combination with other classes of DAAs. A notable example is the Phase 2 ZENITH clinical trial, which evaluated this compound in combination with the NS3/4A protease inhibitor Telaprevir.[2] Combination therapy is the standard of care for HCV to increase efficacy and reduce the likelihood of resistance development.[3][4]
Q4: What dosages of this compound have been used in combination therapy clinical trials?
The ZENITH clinical trial provides specific dosage information for this compound in combination with Telaprevir for treatment-naive patients with genotype 1 HCV. Based on a drug-drug interaction study showing that Telaprevir increased the plasma exposure of this compound, the following doses were selected for the Phase 2 trial:[2]
| Drug | Dosage |
| This compound (VX-222) | 100 mg twice daily |
| 400 mg twice daily | |
| Telaprevir | 1,125 mg twice daily |
These doses of this compound (100 mg BID and 400 mg BID) were expected to provide plasma exposures similar to those observed with 250 mg BID and 750 mg BID of this compound monotherapy, respectively.[2]
Troubleshooting Guides
Problem 1: High variability in EC50 values for this compound in our HCV replicon assays.
-
Possible Cause 1: Cell Health and Passage Number. The health and passage number of the Huh-7 cells or their derivatives used for the replicon assay can significantly impact results. Cells that have been passaged too many times may have altered characteristics affecting replicon replication.
-
Solution: Use low-passage, healthy Huh-7 cells for your experiments. Ensure consistent cell seeding density and growth conditions.
-
-
Possible Cause 2: Inconsistent Assay Conditions. Variations in incubation time, serum concentration in the media, or the DMSO concentration (used as a solvent for the compound) can lead to variability.
-
Solution: Standardize all assay parameters. Maintain a consistent, low percentage of DMSO across all wells (typically ≤0.5%).
-
-
Possible Cause 3: Replicon Stability. The stability of the replicon within the host cells can fluctuate.
-
Solution: Regularly monitor the replication level of your replicon cells (e.g., via a reporter gene like luciferase) to ensure consistency before initiating drug-testing experiments.
-
Problem 2: Difficulty in assessing the synergistic, additive, or antagonistic effects of this compound with other DAAs.
-
Possible Cause: Inappropriate data analysis method. Visual inspection of dose-response curves is not sufficient to determine the nature of the drug interaction.
-
Solution: Employ established mathematical models for synergy analysis, such as the MacSynergy II or CalcuSyn software packages.[5] These tools can quantitatively assess the nature of the drug interaction. The Greco Universal Response Surface Area model is another suitable method for analyzing drug-drug interactions.[6]
-
-
Possible Cause: Incorrect experimental design for synergy testing. A checkerboard assay with a proper range of concentrations for each drug is crucial for accurate synergy determination.
-
Solution: Design a checkerboard titration experiment where you test a range of concentrations of this compound against a range of concentrations of the other DAA. This matrix of data points is essential for robust synergy analysis.
-
Problem 3: Emergence of resistant colonies in our long-term in vitro combination studies.
-
Possible Cause: Sub-optimal drug concentrations. Using concentrations of one or both drugs that are too low may not be sufficient to suppress the emergence of pre-existing or newly generated resistant variants.
-
Solution: Ensure that the concentrations of both drugs in the combination are maintained at levels that are individually effective. The goal of combination therapy is to create a high barrier to resistance.
-
-
Possible Cause: Pre-existing resistance-associated substitutions (RASs). The viral population is a quasispecies, and variants with reduced susceptibility to one of the drugs may exist at a low frequency before treatment.
-
Solution: If resistance emerges, sequence the NS5B region of the viral RNA from the resistant colonies to identify any mutations. Compare the identified mutations to known RASs for NNIs. For NS5B NNIs, resistance mutations can emerge, and the barrier to resistance is generally considered lower than for nucleoside/nucleotide inhibitors.[7]
-
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of this compound and another DAA using an HCV Replicon Assay
This protocol outlines a general procedure for assessing the in vitro synergy of this compound in combination with another DAA using a luciferase-based HCV replicon system.
Materials:
-
Huh-7 cells harboring a luciferase-reporter HCV replicon (e.g., genotype 1b)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
This compound (VX-222)
-
Second DAA of interest
-
DMSO (for compound dilution)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Plating: Seed the HCV replicon cells in 96-well plates at a density that will ensure they are in the logarithmic growth phase at the time of analysis (typically 24 hours post-seeding).
-
Compound Preparation (Checkerboard Dilution):
-
Prepare stock solutions of this compound and the second DAA in DMSO.
-
Perform serial dilutions of each compound in cell culture medium to create a range of concentrations. For a typical 8x8 checkerboard, you would prepare 8 concentrations of this compound and 8 concentrations of the second DAA.
-
Combine the diluted compounds in the 96-well plate to create a matrix of combination concentrations. Include wells with each drug alone and vehicle (DMSO) controls.
-
-
Treatment: Remove the seeding medium from the cells and add the medium containing the drug combinations.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for your chosen luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control wells.
-
Use a synergy analysis software (e.g., MacSynergy II, CalcuSyn) to calculate synergy scores and generate 3D synergy plots. This will determine if the combination is synergistic, additive, or antagonistic.
-
Visualizations
Caption: Workflow for in vitro synergy testing of this compound combinations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vertex Broadens its Commitment to Improving HCV Care with Clinical Trial to Evaluate Combination Regimens Based on Oral Antiviral Therapies | Vertex Pharmaceuticals [investors.vrtx.com]
- 3. hcvguidelines.org [hcvguidelines.org]
- 4. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of antiviral drug synergy in an infectious HCV system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Searching for synergy: Identifying optimal antiviral combination therapy using Hepatitis C virus (HCV) agents in a replicon system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Efficacy of Lomibuvir Against HCV Genotype 3a
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to overcome the limited efficacy of Lomibuvir against Hepatitis C Virus (HCV) genotype 3a.
FAQs and Troubleshooting Guides
This section addresses common issues and questions that may arise during experiments aimed at evaluating and improving the antiviral activity of this compound against HCV genotype 3a.
FAQ 1: Why does this compound exhibit poor efficacy against HCV genotype 3a?
This compound is a non-nucleoside inhibitor (NNI) that targets the thumb site II of the HCV NS5B RNA-dependent RNA polymerase. The reduced efficacy against genotype 3a is primarily due to natural amino acid polymorphisms within this binding pocket. These variations decrease the binding affinity of this compound to the genotype 3a NS5B protein, rendering it a less effective inhibitor compared to its activity against other genotypes like 1b.
Troubleshooting Guide: Low or No Inhibitory Effect of this compound in Genotype 3a Replicon Assays
Problem: You are not observing a significant reduction in reporter signal (e.g., luciferase) in your HCV genotype 3a replicon assay after treatment with this compound, even at concentrations that are effective against control genotypes (e.g., 1b).
| Possible Cause | Suggested Solution |
| Inherent low affinity of this compound for GT3a NS5B | This is the expected outcome. Use this as a baseline to test strategies to overcome this poor efficacy. Consider this your negative control for enhancement strategies. |
| Suboptimal Replicon System | Ensure your genotype 3a replicon is replicating efficiently. Check the signal-to-background ratio of your untreated control versus a non-replicating control (e.g., GND mutant). A low signal may mask the inhibitory effects. If the signal is low, re-evaluate your cell line permissiveness and the integrity of your replicon RNA. |
| Incorrect this compound Concentration | Verify the concentration and purity of your this compound stock solution. Perform a dose-response curve to determine the EC50. The expected EC50 for genotype 3a will be significantly higher than for sensitive genotypes. |
| Cell Health Issues | Perform a cytotoxicity assay in parallel to ensure that the observed effects are not due to compound toxicity on the host cells. Visually inspect cells for signs of stress or death. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's efficacy.
Protocol 1: In Vitro Evaluation of this compound Efficacy using an HCV Genotype 3a Luciferase Reporter Replicon Assay
This protocol describes the steps to determine the 50% effective concentration (EC50) of this compound in a cell-based HCV genotype 3a replicon system.
Materials:
-
Huh-7 human hepatoma cells (or a highly permissive subclone like Huh-7.5)
-
HCV genotype 3a subgenomic replicon plasmid containing a luciferase reporter gene (e.g., Firefly or Renilla luciferase)
-
Reagents for in vitro transcription (e.g., T7 RNA polymerase)
-
Electroporation system and cuvettes
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Fetal Bovine Serum (FBS)
-
G418 (for stable cell line selection, if applicable)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
In Vitro Transcription of Replicon RNA:
-
Linearize the HCV genotype 3a replicon plasmid downstream of the 3' UTR using a suitable restriction enzyme.
-
Purify the linearized DNA.
-
Use the linearized plasmid as a template for in vitro transcription with T7 RNA polymerase to generate replicon RNA.[1][2]
-
Purify the RNA and verify its integrity via gel electrophoresis.
-
-
Electroporation of Replicon RNA into Huh-7 Cells:
-
Grow Huh-7 cells to 70-80% confluency.
-
Trypsinize and resuspend the cells in a suitable electroporation buffer.
-
Mix the cells with the in vitro transcribed replicon RNA.
-
Electroporate the cell-RNA mixture using optimized electroporation settings (e.g., 270 V, 975 µF).[3]
-
Immediately transfer the electroporated cells to pre-warmed complete DMEM.
-
-
Antiviral Compound Treatment:
-
Plate the electroporated cells in 96-well plates.
-
After 24 hours, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: In Vitro NS5B Polymerase Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified HCV genotype 3a NS5B polymerase.
Materials:
-
Purified recombinant HCV genotype 3a NS5B polymerase
-
Polymeric RNA template (e.g., poly(A)) and primer (e.g., oligo(U))
-
Radionuclide-labeled UTP (e.g., [α-³²P]UTP)
-
Unlabeled ATP, CTP, GTP, UTP
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 25 mM KCl, 1 mM DTT)[4]
-
This compound
-
Scintillation counter
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, poly(A) template, oligo(U) primer, and purified NS5B polymerase.
-
Add serial dilutions of this compound or a vehicle control.
-
Pre-incubate the mixture at room temperature.
-
-
Initiation of Polymerase Reaction:
-
Initiate the reaction by adding the nucleotide mixture, including the radiolabeled UTP.
-
Incubate at the optimal temperature for the polymerase activity (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated nucleotides.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Data Presentation
Table 1: Hypothetical EC50 Values of this compound Against Different HCV Genotypes
| HCV Genotype | This compound EC50 (nM) |
| Genotype 1b | 5 |
| Genotype 3a | >1000 |
| Genotype 3a + Compound X | 150 |
| Genotype 3a + Compound Y | 800 |
This table illustrates how to present comparative efficacy data. The values are for illustrative purposes only.
Visualizations
Diagram 1: Experimental Workflow for Testing this compound Efficacy
Caption: Workflow for HCV Genotype 3a Replicon Assay.
Diagram 2: Signaling Pathway of NS5B Inhibition and Potential Resistance
Caption: this compound Inhibition and Resistance Mechanism.
References
- 1. ijsrp.org [ijsrp.org]
- 2. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 3. Generation of Cell Lines Replicating HCV Subgenomes [bio-protocol.org]
- 4. Oligomerization and Cooperative RNA Synthesis Activity of Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lomibuvir in Combination with Direct-Acting Antivirals: A Comparative Guide for HCV Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lomibuvir-based combination therapies for Hepatitis C Virus (HCV) with other direct-acting antiviral (DAA) regimens. The information is supported by available clinical trial data and detailed experimental methodologies.
This compound (VX-222), a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, has been investigated as a component of combination therapies for chronic HCV infection. By binding to an allosteric site on the viral polymerase, this compound inhibits viral RNA replication. This guide delves into the performance of this compound in combination with other DAAs, drawing comparisons with currently recommended treatment regimens.
Efficacy of this compound Combination Therapy: Insights from the ZENITH Study
The ZENITH study, a Phase 2 clinical trial, evaluated the efficacy and safety of this compound (VX-222) in combination with the NS3/4A protease inhibitor Telaprevir, with and without pegylated interferon and ribavirin, in treatment-naïve patients with HCV genotype 1.
Interim results from the four-drug treatment arms (this compound, Telaprevir, pegylated-interferon, and ribavirin) demonstrated high rates of sustained virologic response 12 weeks after the end of treatment (SVR12). In the arm receiving 400mg of this compound, 90% of patients achieved SVR12, regardless of the total treatment duration (12 or 24 weeks).[1] For patients in this arm who were eligible for a 12-week total treatment duration, the SVR12 rate was 93%.[1]
| Treatment Arm (ZENITH Study) | Dosing | Total Treatment Duration | SVR12 Rate |
| This compound + Telaprevir + Peg-IFN + Ribavirin | This compound 400mg BID + Telaprevir 1125mg BID + Peg-IFN alfa-2a + Ribavirin | 12 weeks | 93% |
| This compound + Telaprevir + Peg-IFN + Ribavirin | This compound 400mg BID + Telaprevir 1125mg BID + Peg-IFN alfa-2a + Ribavirin | 12 or 24 weeks | 90% |
| This compound + Telaprevir + Ribavirin (Interferon-Free) | This compound + Telaprevir + Ribavirin | 12 weeks | 9/11 patients achieved SVR4* |
*SVR4 (undetectable HCV RNA four weeks after the end of treatment) was reported for the interferon-free arms.[2]
Comparison with Current Direct-Acting Antiviral Regimens
For context, current first-line DAA regimens for treatment-naïve patients with HCV genotype 1 demonstrate very high efficacy. These all-oral regimens have largely replaced interferon-based therapies.
| Regimen | DAA Classes | Treatment Duration | SVR Rate (Genotype 1, Treatment-Naïve) |
| Sofosbuvir/Velpatasvir | NS5B NI + NS5A Inhibitor | 12 weeks | ~98-99%[3][4] |
| Glecaprevir/Pibrentasvir | NS3/4A PI + NS5A Inhibitor | 8 weeks | ~99%[3] |
| Ledipasvir/Sofosbuvir | NS5A Inhibitor + NS5B NI | 8 or 12 weeks | ~96-99%[4] |
While the SVR rates from the ZENITH study's four-drug regimen including this compound were high, they do not surpass the efficacy of current interferon-free DAA combinations, which also offer the significant advantages of shorter treatment durations and the avoidance of interferon-related side effects.
Safety and Tolerability Profile
In the four-drug treatment arms of the ZENITH study, the most frequently reported adverse events (occurring in ≥20% of patients) were:
-
Fatigue
-
Nausea
-
Diarrhea
-
Anemia
-
Pruritus (itchiness)
-
Insomnia
-
Rash[1]
The majority of these events were reported as mild or moderate. Severe adverse events observed in at least two patients included neutropenia, hypomagnesemia, and anemia.[1] It is important to note that the inclusion of pegylated interferon and ribavirin in these regimens likely contributed significantly to the adverse event profile. The safety profile of modern DAA regimens is generally more favorable due to the absence of interferon.
Resistance Profile
Non-nucleoside inhibitors of the NS5B polymerase, like this compound, are known to have a lower barrier to resistance compared to nucleoside inhibitors. Resistance-associated variants (RAVs) in the NS5B gene can reduce the efficacy of these drugs. Key mutations associated with resistance to the class of NNIs that includes this compound are found at amino acid positions L419, M423, and I482 in the NS5B protein. The emergence of these RAVs can lead to treatment failure. Combination therapy with DAAs that have different mechanisms of action is a key strategy to mitigate the development of resistance.
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This cell-based assay is used to determine the concentration of a compound that inhibits HCV RNA replication by 50% (EC50).
Methodology:
-
Cell Lines: Huh-7 human hepatoma cells stably expressing an HCV subgenomic replicon are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.
-
Assay Procedure:
-
Replicon-containing cells are seeded in 96- or 384-well plates.
-
The cells are treated with serial dilutions of the test compound (e.g., this compound).
-
After a defined incubation period (typically 48-72 hours), the level of HCV replication is measured.
-
For luciferase-based replicons, a lysis buffer is added, followed by a luciferase substrate. The resulting luminescence is measured using a luminometer.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the compound concentration and fitting the data to a dose-response curve.
HCV NS5B Polymerase Activity Assay for IC50 Determination
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the HCV NS5B RNA-dependent RNA polymerase, with the IC50 being the concentration that causes 50% inhibition.
Methodology:
-
Enzyme and Template: Recombinant purified HCV NS5B polymerase is used. A synthetic RNA template and primer are also required.
-
Assay Procedure:
-
The reaction is typically set up in a 96-well plate.
-
The NS5B enzyme is pre-incubated with the test compound at various concentrations.
-
The RNA template/primer and a mixture of ribonucleotides (ATP, CTP, GTP, and a radiolabeled or fluorescently tagged UTP) are added to initiate the RNA synthesis reaction.
-
The reaction is allowed to proceed for a specific time at an optimal temperature.
-
The reaction is then stopped, and the newly synthesized RNA is captured, often on a filter plate.
-
The amount of incorporated labeled nucleotide is quantified using a scintillation counter or fluorescence reader.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of polymerase activity inhibition against the compound concentration.
Visualizing the Mechanism of Action
The following diagrams illustrate the HCV replication cycle and the points of intervention for different classes of direct-acting antivirals, as well as a typical workflow for evaluating these antivirals.
Caption: HCV Replication Cycle and DAA Targets
Caption: Drug Development Workflow for HCV Inhibitors
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. VX-222 interferon-free combination regimen meets study endpoints - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Table 111, Treatment-Experienced Patients — Key Adverse Events - Direct-Acting Antiviral Agents for Chronic Hepatitis C Genotype 1 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Naturally occurring mutations associated with resistance to HCV NS5B polymerase and NS3 protease inhibitors in treatment-naïve patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lomibuvir and Other HCV NS5B Polymerase Inhibitors
This guide provides a detailed comparative analysis of Lomibuvir, a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase, against other key inhibitors targeting the same enzyme. The document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective look at efficacy, mechanisms of action, and resistance profiles supported by experimental data.
The HCV NS5B RNA-dependent RNA polymerase is a critical enzyme for the replication of the viral genome, making it a primary target for direct-acting antiviral (DAA) therapies.[1][2] Inhibitors of NS5B are broadly classified into two main categories: nucleoside/nucleotide inhibitors (NIs) that mimic natural substrates and terminate the growing RNA chain, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, inducing conformational changes that prevent its function.[1][3]
This compound (VX-222) is an NNI that binds to an allosteric pocket known as Thumb Site II.[4][5] This analysis compares it with the NI Sofosbuvir and other NNIs such as Dasabuvir and Beclabuvir, which bind to different allosteric sites.
Data Presentation: Performance and Characteristics
The following tables summarize the quantitative data for this compound and its comparators, focusing on their mechanism, binding affinity, in vitro efficacy, and resistance profiles.
Table 1: Mechanism of Action and Binding Characteristics of NS5B Inhibitors
| Inhibitor | Class | Binding Site | Binding Mechanism/Kinetics | Source(s) |
| This compound (VX-222) | NNI | Thumb II | Two-state induced fit; Kd = 17 nM | [6][7][8] |
| Sofosbuvir | NI (Prodrug) | Catalytic Active Site (Palm) | Chain terminator; incorporates into viral RNA | [1][9][10] |
| Dasabuvir | NNI | Palm I | Induces conformational change, preventing elongation | [4][11][12] |
| Beclabuvir | NNI | Thumb I | Occupies lipophilic pocket, preventing active conformation | [13][14] |
| Filibuvir | NNI | Thumb II | Single reversible model (1:1 Langmuir); Kd = 42 nM | [6][7][8] |
| GS-9669 | NNI | Thumb II | Two-state induced fit; Kd = 5.8 nM | [6] |
Table 2: Comparative In Vitro Efficacy (EC50/IC50)
| Inhibitor | HCV Genotype | Assay Type | EC50 / IC50 (nM) | Source(s) |
| This compound (VX-222) | 1b (Con1) | Replicon | 5.0 - 11.2 | [6][15] |
| 1a | Replicon | 22.3 | [15] | |
| 1a | Polymerase | 940 | [15] | |
| 1b | Polymerase | 1200 | [15] | |
| Dasabuvir | 1a (H77) | Replicon | 7.7 | [11] |
| 1b (Con1) | Replicon | 1.8 | [11] | |
| Filibuvir | 1b (Con1) | Replicon | 70 | [8] |
| Sofosbuvir | 1-6 | Multiple | Potent against all genotypes | [16] |
Table 3: Key Resistance-Associated Substitutions (RASs) and Fold-Change in EC50
| Inhibitor | Resistance Mutations | Fold-Change in EC50 | Clinical Impact | Source(s) |
| This compound (VX-222) | L419S, R422K, M423T, I482L | 15–108 | High viral breakthrough (25% in some trials) | [6][15] |
| Sofosbuvir | S282T | Low | High barrier to resistance; mutation impairs viral fitness | [4][9] |
| Dasabuvir | C316Y, M414T, P495A/S/L/T, S556G, D559G/A/H | 10–50+ | Viral breakthrough and relapse in some IFN-free trials | [4][6] |
| Filibuvir | M423T, I482L | >100 | Development halted due to resistance | [6] |
| GS-9669 | L419M, R422K, M423T | 4–10 | Minimal resistance observed in IFN-free regimens | [6] |
Visualizations: Pathways and Workflows
Diagrams generated using Graphviz illustrate the mechanisms of action and experimental processes relevant to the study of these inhibitors.
Caption: Binding sites of different inhibitor classes on the HCV NS5B polymerase domains.
Caption: Contrasting mechanisms of action for Nucleoside vs. Non-Nucleoside Inhibitors.
Caption: A typical experimental workflow for the evaluation of novel HCV NS5B inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HCV Replicon Assay (for EC50 Determination)
This cell-based assay measures a compound's ability to inhibit HCV RNA replication within human hepatoma cells.
-
Cell Lines: Huh-7 or Huh7.5 cells harboring a subgenomic HCV replicon are commonly used.[15][17] These replicons often contain a reporter gene (like luciferase) or a selectable marker (like the neomycin resistance gene).[18]
-
Procedure:
-
Plating: Replicon-containing cells are seeded into multi-well plates (e.g., 48-well or 96-well) and allowed to adhere overnight.[15]
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test inhibitor (e.g., this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a specified period, typically 48 to 72 hours, to allow for multiple rounds of viral replication.[15]
-
Quantification of HCV RNA: Total cellular RNA is extracted from the cells. The level of HCV replicon RNA is then quantified using a sensitive method like real-time reverse transcription-polymerase chain reaction (RT-qPCR).[15][19] If a luciferase reporter is used, cell lysates are analyzed for luminescence.
-
Cytotoxicity Assessment: In parallel, cell viability is measured using an assay like Alamar blue or MTS to ensure that the observed reduction in HCV RNA is not due to toxicity.[13]
-
Data Analysis: The HCV RNA levels (or reporter signal) are normalized to the vehicle control. The EC50 value (the concentration at which 50% of viral replication is inhibited) is calculated by fitting the dose-response data to a nonlinear regression curve.[15]
-
NS5B Polymerase Activity Assay (for IC50 Determination)
This biochemical assay directly measures the inhibitory effect of a compound on the purified HCV NS5B enzyme.
-
Enzyme and Substrates:
-
A homopolymeric RNA template and an oligonucleotide primer, such as poly(rA)/oligo(dT), are commonly used to initiate primer-dependent RNA synthesis.[15]
-
The reaction mixture includes ribonucleotide triphosphates (rNTPs), with one being radiolabeled (e.g., [α-33P]-UTP or [3H]-UTP) for detection.[15]
-
Procedure:
-
Reaction Setup: The assay is performed in a multi-well plate. The NS5B enzyme is pre-incubated with various concentrations of the test inhibitor in a reaction buffer containing divalent cations (like Mg2+).
-
Initiation: The RNA synthesis reaction is started by adding the template/primer and the rNTP mix.
-
Incubation: The reaction is allowed to proceed for a fixed time (e.g., 1-2 hours) at an optimal temperature (e.g., 22-30°C).[15]
-
Termination and Detection: The reaction is stopped, and the newly synthesized, radiolabeled RNA product is separated from the unincorporated nucleotides, typically by precipitation or filtration onto a filter membrane.
-
Quantification: The amount of incorporated radioactivity on the filter is measured using a liquid scintillation counter.[15]
-
Data Analysis: The enzyme activity at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value (the concentration at which 50% of enzyme activity is inhibited) is determined from the dose-response curve.[20]
-
Resistance Profiling
This process identifies viral mutations that confer resistance to an antiviral agent.
-
Methodology:
-
Selection in Replicon Cells: Stable HCV replicon cells are cultured in the presence of the inhibitor at a concentration that is several-fold higher than its EC90 value.[18][21]
-
Colony Formation: Over several weeks, cells harboring replicons with resistance mutations will survive and form colonies.[18]
-
Sequencing: RNA is extracted from these resistant colonies, and the NS5B coding region is amplified by RT-PCR and sequenced to identify mutations not present in the wild-type replicon.[21]
-
Validation: The identified mutations are introduced into the wild-type replicon plasmid using site-directed mutagenesis. The mutant replicons are then tested in the replicon assay to confirm that the specific mutation confers resistance to the drug and to quantify the "fold-change" in EC50 compared to the wild-type.[21]
-
References
- 1. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 4. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. This compound | 1026785-55-6 | Benchchem [benchchem.com]
- 7. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beclabuvir for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 19. molecular.abbott [molecular.abbott]
- 20. academic.oup.com [academic.oup.com]
- 21. hcvguidelines.org [hcvguidelines.org]
Validating the Synergistic Effect of Lomibuvir with Telaprevir: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of direct-acting antivirals (DAAs) with different mechanisms of action has revolutionized the treatment of Hepatitis C Virus (HCV) infection. This guide provides a comparative analysis of the non-nucleoside NS5B polymerase inhibitor, Lomibuvir (VX-222), and the NS3/4A protease inhibitor, Telaprevir (VX-950), with a focus on the potential synergistic effects of their combination. By targeting distinct essential viral enzymes, this combination therapy is anticipated to exhibit a higher barrier to resistance and enhanced antiviral activity compared to monotherapy.
Mechanism of Action: A Dual-Pronged Attack on HCV Replication
This compound and Telaprevir inhibit HCV replication through distinct and complementary mechanisms, providing a strong rationale for their combined use.
-
This compound (VX-222): A non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It binds to an allosteric site on the enzyme known as thumb pocket 2.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the synthesis of new viral RNA.
-
Telaprevir (VX-950): A potent and specific inhibitor of the HCV NS3/4A serine protease.[2][3][4] This viral enzyme is crucial for cleaving the HCV polyprotein into mature, functional proteins necessary for viral replication. By blocking the active site of the protease, Telaprevir prevents the formation of the viral replication complex.
The distinct targets of this compound and Telaprevir within the HCV lifecycle are depicted in the signaling pathway diagram below.
Comparative Antiviral Activity
While direct head-to-head studies on the synergistic effect of this compound and Telaprevir are not extensively published, the individual potencies of these compounds have been well-characterized in in vitro HCV replicon systems. The following table summarizes the 50% effective concentration (EC50) values for each drug against HCV genotype 1b replicons.
| Drug | Target | HCV Genotype | EC50 (µM) | Reference |
| This compound (VX-222) | NS5B Polymerase | 1b | Not explicitly found | [5] |
| Telaprevir (VX-950) | NS3/4A Protease | 1b | 0.354 | [6] |
Note: The EC50 value for this compound was not explicitly available in the provided search results, though it is mentioned as a potent inhibitor. A study by a different research group would be needed to provide a direct comparison.
Studies on combinations of other NS3/4A protease inhibitors and NS5B polymerase inhibitors have shown outcomes ranging from additive to synergistic, and in some cases, slightly antagonistic.[7][8] For instance, the combination of an NS4A antagonist with NS3 protease inhibitors and NS5B polymerase inhibitors has demonstrated consistent synergy.[9] This highlights the potential for favorable interactions between these two classes of drugs.
Experimental Protocols for Synergy Validation
To rigorously validate the synergistic potential of this compound and Telaprevir, a series of in vitro experiments employing the HCV replicon system is essential.
HCV Replicon Assay
The HCV replicon system is a well-established cell-based assay for evaluating the antiviral activity of compounds that target HCV replication.[10][11]
Objective: To determine the EC50 values of this compound and Telaprevir individually and in combination, and to quantify the synergistic, additive, or antagonistic effects.
Materials:
-
Huh-7 cells harboring an HCV genotype 1b subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
This compound and Telaprevir stock solutions of known concentrations.
-
Cell culture medium and reagents.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and Telaprevir, both individually and in a fixed-ratio combination matrix. Add the drug dilutions to the cells.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each drug concentration and combination compared to untreated controls.
-
Determine the EC50 values for each drug alone and for the combination using non-linear regression analysis.
-
Calculate synergy scores using established models such as the Bliss independence or Loewe additivity model.
-
Synergy Quantification
The interaction between this compound and Telaprevir can be quantitatively assessed using mathematical models.
-
Bliss Independence Model: This model assumes that the two drugs act independently. Synergy is demonstrated if the observed effect of the combination is greater than the predicted effect based on the individual drug activities.
-
Loewe Additivity Model: This model is based on the concept of dose equivalence. Synergy is indicated if the combination achieves a certain effect at lower concentrations than would be expected if the drugs were simply additive.
The logical relationship for determining the nature of the drug interaction is outlined below.
Conclusion
The combination of this compound and Telaprevir represents a promising therapeutic strategy for HCV infection due to their distinct mechanisms of action targeting two essential viral enzymes. While direct experimental data on their synergistic interaction is limited in the public domain, the rationale for their combined use is strong. The experimental protocols outlined in this guide provide a robust framework for validating the synergistic potential of this drug combination. Further in vitro and subsequent in vivo studies are warranted to fully characterize the efficacy and safety profile of co-administering this compound and Telaprevir for the treatment of chronic HCV.
References
- 1. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. VX-950, a novel hepatitis C virus (HCV) NS3-4A protease inhibitor, exhibits potent antiviral activities in HCv replicon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VX-950, a Novel Hepatitis C Virus (HCV) NS3-4A Protease Inhibitor, Exhibits Potent Antiviral Activities in HCV Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying antiviral activity optimizes drug combinations against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Evaluation of antiviral drug synergy in an infectious HCV system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of antiviral drug synergy in an infectious HCV system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergy of a Hepatitis C Virus (HCV) NS4A Antagonist in Combination with HCV Protease and Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Biochemical Showdown: A Comparative Guide to Lomibuvir and Filibuvir Inhibition of HCV NS5B Polymerase
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of two key non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B polymerase, Lomibuvir (VX-222) and Filibuvir, reveals distinct biochemical profiles that influence their antiviral activity and resistance patterns. This guide provides a detailed comparison of their inhibition mechanisms, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of antiviral therapeutics.
This compound and Filibuvir are both allosteric inhibitors that target the "thumb II" pocket of the HCV NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2] By binding to this site, they induce conformational changes that ultimately impede the polymerase's function.[3] However, subtle differences in their binding interactions and kinetic profiles lead to significant variations in their potency and susceptibility to resistance mutations.
Quantitative Comparison of Inhibitory Activity and Binding Affinity
The following tables summarize the key quantitative data for this compound and Filibuvir, highlighting their comparative efficacy and binding characteristics against the HCV genotype 1b polymerase.
Table 1: In Vitro Antiviral Activity (EC50)
| Compound | Target | EC50 (nM) | Reference |
| This compound | WT 1b/Con1 Replicon | 5 | [1] |
| M423T Mutant | 79.8 | [4] | |
| L419M Mutant | 563.1 | [4] | |
| I482L Mutant | 45.3 | [4] | |
| Filibuvir | WT 1b/Con1 Replicon | 70 | [1] |
| M423T/I/V Mutants | >2,202 (706- to >2,202-fold increase) | [5] |
Table 2: Biochemical Inhibition of NS5B Polymerase (IC50)
| Compound | Assay Condition | IC50 (nM) | Reference |
| This compound | Primer-extended RNA synthesis | 31 | [4] |
| Filibuvir | Genotype 1 Polymerase | 19 | [5] |
Table 3: Binding Affinity to NS5B Polymerase (Kd)
| Compound | NS5B Variant | Kd (nM) | On-rate (ka, M-1s-1) | Off-rate (kd, s-1) | Reference |
| This compound | 1bΔ21 | 17 | Comparable to Filibuvir | Comparable to Filibuvir | [1] |
| Filibuvir | 1bΔ21 | 29 | 6.3 x 105 | 0.011 | [1] |
| M423T Mutant | ~7250 (250-fold increase) | - | - | [1] |
Mechanism of Inhibition: A Tale of Two Thumb Binders
Both this compound and Filibuvir are non-competitive inhibitors that preferentially block the elongation phase of RNA synthesis over the de novo initiation step.[1][4] They achieve this by binding to the thumb II allosteric site, which interferes with the conformational changes required for the polymerase to transition from an initiation-competent to an elongation-competent state.[3][6] This interference also reduces the affinity of the polymerase for its RNA template.[6]
Inhibition of HCV NS5B Polymerase by this compound and Filibuvir.
Resistance Profiles: A Key Differentiator
A critical distinction between this compound and Filibuvir lies in their susceptibility to resistance-conferring mutations within the NS5B polymerase.
-
Filibuvir: The primary resistance pathway for Filibuvir involves mutations at the M423 residue, with M423I, M423T, and M423V being the most common substitutions observed in clinical settings.[5] These mutations can lead to a dramatic decrease in susceptibility, with over a 2,200-fold increase in the EC50 value.[5] The M423T substitution alone results in a 250-fold loss in binding affinity for Filibuvir.[1]
-
This compound: While the M423T mutation also confers some resistance to this compound, the effect is significantly less pronounced (approximately 15-fold increase in IC50).[7] this compound is more susceptible to mutations at other sites, such as L419M and I482L, with the I482L mutation leading to a 108-fold decrease in effectiveness.[7]
This differential resistance profile suggests that this compound may have a higher barrier to resistance against the common M423 mutations that readily emerge under Filibuvir pressure.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Filibuvir.
HCV NS5B Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the RNA synthesis activity of the purified HCV NS5B polymerase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.2 U/µl RNasin, 5% DMSO, 3% glycerol, 30 mM NaCl, and 0.33% dodecyl-β-d-maltoside.[8]
-
Substrate Addition: Add a poly(rA) template and a 5'-biotinylated oligo(rU12) primer to the reaction mixture.[8]
-
Enzyme and Inhibitor Addition: Add the purified HCV NS5B enzyme (2-10 nM) and varying concentrations of the test inhibitor (this compound or Filibuvir) to the mixture.[8]
-
Initiation of Reaction: Start the reaction by adding [3H]UTP (0.5 µCi) and 1 µM unlabeled UTP.[8]
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 90 minutes).[8]
-
Termination and Detection: Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated RNA products. Measure the incorporation of [3H]UTP using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces the polymerase activity by 50%, using non-linear regression analysis.
HCV Subgenomic Replicon Assay
This cell-based assay determines the antiviral activity of a compound against HCV replication within human hepatoma (Huh-7) cells.
-
Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in 96-well plates.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compound (this compound or Filibuvir).[7]
-
Incubation: Incubate the cells for 48 hours to allow for HCV replication and the effect of the inhibitor to manifest.[7]
-
RNA Extraction: After incubation, lyse the cells and extract the total RNA.[7]
-
Quantification of HCV RNA: Quantify the levels of HCV RNA using a real-time reverse transcription-PCR (RT-PCR) assay.[7]
-
Data Analysis: Calculate the EC50 value, the concentration of the compound that reduces the HCV RNA level by 50%, by performing a non-linear regression analysis.[7]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between the inhibitor and the NS5B polymerase.
-
Chip Preparation: Covalently immobilize the purified HCV NS5B protein onto the surface of a sensor chip (e.g., CM5) via amine coupling.[1]
-
Analyte Injection: Inject a series of concentrations of the test compound (this compound or Filibuvir) in a running buffer over the sensor chip surface. The running buffer typically contains 25 mM HEPES (pH 7.4), 10 mM MgCl2, 150 mM NaCl, 0.01% Tween 20, 0.05% β-mercaptoethanol, and 5% DMSO.[1]
-
Data Acquisition: Monitor the change in the refractive index at the chip surface in real-time, which corresponds to the binding and dissociation of the compound.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka). A 1:1 binding model is typically used for this analysis.[1]
References
- 1. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of Resistance to the Nonnucleoside NS5B Inhibitor Filibuvir in Hepatitis C Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of HCV Treatment: An In-depth Comparison of Lomibuvir in Interferon-Free Regimens
For Immediate Release
[City, State] – November 12, 2025 – As the scientific community continues its relentless pursuit of eradicating the hepatitis C virus (HCV), a new generation of direct-acting antivirals (DAAs) has revolutionized patient outcomes. This guide provides a comprehensive comparison of the efficacy of Lomibuvir (VX-222), a non-nucleoside NS5B polymerase inhibitor, within interferon-free treatment regimens, benchmarked against other leading interferon-free therapeutic alternatives. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of clinical trial data, experimental protocols, and the underlying mechanisms of action.
Executive Summary
Interferon-free treatment regimens have become the standard of care for chronic HCV infection, offering significantly improved sustained virologic response (SVR) rates, better tolerability, and shorter treatment durations compared to older interferon-based therapies.[1] this compound, an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase, has been investigated as a component of interferon-free combination therapies.[2] This guide will dissect the clinical trial data for this compound-containing regimens and compare them with prominent interferon-free combinations, including those incorporating the nucleoside NS5B inhibitor sofosbuvir and combinations of daclatasvir (NS5A inhibitor), asunaprevir (NS3 protease inhibitor), and beclabuvir (non-nucleoside NS5B inhibitor).
Comparative Efficacy of Interferon-Free Regimens
The primary measure of efficacy in HCV treatment is the achievement of a sustained virologic response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy. The following tables summarize the SVR rates from key clinical trials for this compound-containing and other interferon-free regimens in patients with HCV genotype 1.
Table 1: Efficacy of a this compound-Containing Interferon-Free Regimen (ZENITH Study - Interim Data)
| Treatment Regimen | Patient Population | Treatment Duration | SVR4 Rate | Reference |
| This compound (VX-222) + Telaprevir + Ribavirin | Genotype 1a/1b | 12 weeks | 75% (in patients with undetectable HCV RNA at weeks 2 and 8) | [2] |
Note: SVR4 denotes sustained virologic response at 4 weeks post-treatment. The ZENITH study also included arms with pegylated-interferon.
Table 2: Efficacy of Sofosbuvir-Based Interferon-Free Regimens
| Treatment Regimen | Patient Population | Treatment Duration | SVR12 Rate | Reference |
| Sofosbuvir + Ledipasvir | Genotype 1, Treatment-Naïve | 8, 12, or 24 weeks | >90% | [3] |
| Sofosbuvir + Daclatasvir ± Ribavirin | Genotype 1, Treatment-Naïve & Experienced | 12 or 24 weeks | >90% | [3] |
| Sofosbuvir + Ribavirin | Genotype 2/3 | 12 or 24 weeks | 60-93% | [4][5] |
| Sofosbuvir/Velpatasvir ± Ribavirin | Decompensated Cirrhosis | 12 weeks | 91.0% | [6] |
Table 3: Efficacy of Daclatasvir, Asunaprevir, and Beclabuvir Combination Regimen (UNITY-2 Study)
| Treatment Regimen | Patient Population | Treatment Duration | SVR12 Rate | Reference |
| Daclatasvir + Asunaprevir + Beclabuvir | Genotype 1, Compensated Cirrhosis, Treatment-Naïve | 12 weeks | 93% | [2][7] |
| Daclatasvir + Asunaprevir + Beclabuvir + Ribavirin | Genotype 1, Compensated Cirrhosis, Treatment-Naïve | 12 weeks | 98% | [2][7] |
| Daclatasvir + Asunaprevir + Beclabuvir | Genotype 1, Compensated Cirrhosis, Treatment-Experienced | 12 weeks | 87% | [2][7] |
| Daclatasvir + Asunaprevir + Beclabuvir + Ribavirin | Genotype 1, Compensated Cirrhosis, Treatment-Experienced | 12 weeks | 93% | [2][7] |
Safety and Tolerability Profile
The safety and tolerability of interferon-free regimens represent a significant advancement over interferon-based therapies.
Table 4: Comparative Adverse Event Profiles
| Regimen | Common Adverse Events | Serious Adverse Events | Discontinuation Rate due to Adverse Events | Reference |
| This compound (VX-222) + Telaprevir + Ribavirin | Fatigue, Nausea, Diarrhea, Anemia, Pruritus, Insomnia, Rash | Data not specified in interim report | Not specified in interim report | |
| Sofosbuvir-based regimens | Fatigue, Headache, Nausea, Insomnia (generally well-tolerated) | Low incidence | Low | [3] |
| Daclatasvir + Asunaprevir + Beclabuvir ± Ribavirin | Headache, Fatigue, Nausea, Diarrhea. Grade 3/4 ALT elevations observed in a small percentage of patients. | 3 treatment-related serious adverse events reported in UNITY-2. | 4 discontinuations in UNITY-2. | [2][7] |
Resistance Profile
The emergence of drug resistance is a critical consideration in antiviral therapy.
-
This compound (Non-nucleoside NS5B Inhibitor): Resistance to non-nucleoside inhibitors often involves mutations in the allosteric binding sites of the NS5B polymerase. For the thumb site II inhibitor filibuvir, mutations at residue M423 were identified as the primary pathway for resistance.[8]
-
Sofosbuvir (Nucleoside NS5B Inhibitor): The S282T mutation in the NS5B active site is the primary substitution associated with resistance to sofosbuvir, though it is rarely observed in clinical practice and often results in reduced viral fitness.[9]
-
Daclatasvir (NS5A Inhibitor): Resistance-associated substitutions (RASs) in the NS5A protein, particularly at positions L31 and Y93, can confer resistance to daclatasvir.[8]
-
Asunaprevir (NS3 Protease Inhibitor): RASs in the NS3 protease domain, such as at position D168, can lead to resistance.[8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.
HCV Replicon Assay for In Vitro Efficacy
The HCV replicon system is a powerful tool for evaluating the antiviral activity of compounds in a cell-based assay.
-
Cell Lines: Huh-7 human hepatoma cells or their derivatives are commonly used. These cells are engineered to support the replication of subgenomic HCV replicons.[10]
-
Replicon Constructs: Subgenomic replicons are used, which contain the HCV non-structural proteins (including NS5B) necessary for RNA replication, along with a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin resistance gene).[11]
-
Assay Procedure:
-
Huh-7 cells harboring the HCV replicon are seeded in 384-well plates.[10]
-
The test compound (e.g., this compound) is serially diluted and added to the cells.[10]
-
Plates are incubated for a defined period (e.g., 3 days).[10]
-
Antiviral activity is determined by measuring the activity of the reporter gene (e.g., luciferase), which correlates with the level of HCV RNA replication.[10]
-
Cell viability is concurrently measured to assess the cytotoxicity of the compound.[10]
-
-
Data Analysis: The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated to determine the compound's potency and therapeutic index.[10]
HCV RNA Quantification by Real-Time RT-PCR
Quantitative measurement of HCV RNA levels in patient plasma or serum is essential for diagnosing infection, monitoring treatment response, and determining SVR.
-
Sample Preparation: HCV RNA is extracted from patient plasma or serum samples using automated or manual RNA extraction kits.[12]
-
Reverse Transcription: The extracted viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then amplified using a real-time PCR instrument. The assay uses specific primers and a fluorescently labeled probe that targets a highly conserved region of the HCV genome, typically the 5' untranslated region (5' UTR).[13]
-
Quantification: The amount of HCV RNA in the original sample is quantified by comparing the amplification signal to a standard curve generated from known concentrations of HCV RNA. The results are typically reported in International Units per milliliter (IU/mL).[14] The lower limit of quantification for modern assays is typically around 15 IU/mL.[15]
Mechanism of Action and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is essential for a deeper understanding.
HCV NS5B Polymerase Inhibition
The HCV NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.[7] Both nucleoside and non-nucleoside inhibitors target this enzyme, but through different mechanisms.
References
- 1. A nonisotopic assay method for hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daclatasvir in combination with asunaprevir and beclabuvir for hepatitis C virus genotype 1 infection with compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KEY FINDINGS - Interferon-free Regimens for Genotype 1 Chronic Hepatitis C: A Review of the Clinical Evidence and Cost-Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Sofosbuvir‐based therapies in genotype 2 hepatitis C virus cirrhosis: A real‐life experience with focus on ribavirin dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Sofosbuvir-based Regimens in Hepatitis C Patients With Decompensated Cirrhosis: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of resistance to the nonnucleoside NS5B inhibitor filibuvir in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naturally occurring mutations associated with resistance to HCV NS5B polymerase and NS3 protease inhibitors in treatment-naïve patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beclabuvir in combination with asunaprevir and daclatasvir for hepatitis C virus genotype 1 infection: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VX-222/Telaprevir in Combination With Peginterferon-alfa-2a and Ribavirin in Treatment-naïve Genotype 1 HCV Patients Treated for 12 Weeks: ZENITH Study, SVR12 Interim Analysis [natap.org]
- 12. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 13. Oligomerization and Cooperative RNA Synthesis Activity of Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
Lomibuvir Demonstrates Antiviral Activity Against Chikungunya Virus in Preclinical Studies
For Immediate Release
PUNE, India – Researchers have identified Lomibuvir, a known inhibitor of the hepatitis C virus (HCV) polymerase, as a potential therapeutic agent against the Chikungunya virus (CHIKV), a mosquito-borne virus that causes debilitating joint pain. An in vitro study titled "Drug repurposing approach against chikungunya virus: an in vitro and in silico study" has confirmed that this compound exhibits antiviral activity against CHIKV in post-infection treatment of Vero CCL-81 cells.[1][2] This finding opens a new avenue for the development of much-needed antiviral therapies for Chikungunya fever, for which no specific treatment is currently available.
The study, which screened fourteen FDA-approved drugs for their anti-CHIKV potential, identified nine compounds, including this compound, that showed inhibitory effects.[1][2] this compound was found to be effective when administered to the cells after they had been infected with the virus.[1] While the study qualitatively confirmed this activity, specific quantitative data on the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for this compound against Chikungunya virus were not detailed in the available research.
Comparative Analysis of Anti-Chikungunya Compounds
The same drug repurposing study identified several other compounds with anti-CHIKV activity, offering a basis for comparison. Temsirolimus, 2-fluoroadenine, and doxorubicin were effective in both pre- and post-infection scenarios.[1] Felbinac and metyrapone were effective as a pre-treatment, while emetine and resveratrol, alongside this compound, demonstrated efficacy in a post-infection setting.[1]
| Compound | Therapeutic Condition | Primary Finding |
| This compound | Post-treatment | Inhibitory activity against CHIKV demonstrated.[1] |
| Temsirolimus | Pre- and Post-treatment | Showed inhibitory activity against CHIKV. |
| 2-fluoroadenine | Pre- and Post-treatment | Exhibited inhibitory effects against CHIKV.[1] |
| Doxorubicin | Pre- and Post-treatment | Displayed inhibitory activity against CHIKV.[1] |
| Felbinac | Pre-treatment | Found to be effective against CHIKV. |
| Metyrapone | Pre-treatment | Showed efficacy against CHIKV. |
| Emetine | Post-treatment | Demonstrated inhibitory activity against CHIKV. |
| Resveratrol | Post-treatment | Exhibited inhibitory effects against CHIKV. |
| Enalaprilat | Post-treatment | Showed inhibitory activity against CHIKV. |
Mechanism of Action: A Look into this compound's Antiviral Strategy
This compound is a non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (RdRp) of HCV. It binds to an allosteric site on the enzyme, inducing a conformational change that ultimately halts viral RNA replication. The in silico molecular docking studies performed in the research suggest that this compound can bind to several of the Chikungunya virus's structural and non-structural proteins, including the non-structural protein 3 (NSP3) and the capsid protein, with high binding energy.[1] This suggests a potential mechanism of action against CHIKV that involves the disruption of viral replication machinery.
Proposed mechanism of this compound against Chikungunya virus.
Experimental Protocols
The confirmation of this compound's anti-CHIKV activity was based on a series of robust in vitro assays. The methodologies employed are detailed below for researchers seeking to replicate or build upon these findings.
Cell Culture and Virus
-
Cell Line: Vero CCL-81 cells were used for all antiviral assays.
-
Virus: A Chikungunya virus strain was used to infect the cell monolayers.
Cytotoxicity Assay
To determine the non-toxic concentrations of the compounds, a cytotoxicity assay was performed. The concentration at which the drugs showed ≥90% cell viability was used for the antiviral evaluations.[2]
Antiviral Assays
The antiviral activity was evaluated under pre-treatment, co-treatment, and post-treatment conditions.[2]
-
Focus-Forming Unit (FFU) Assay: This assay was used to quantify the amount of infectious virus particles produced after treatment with the compounds.
-
Vero CCL-81 cells were seeded in 24-well plates.
-
For post-treatment, confluent cell monolayers were infected with CHIKV at a Multiplicity of Infection (MOI) of 0.01.
-
After a 1-hour incubation, the virus inoculum was removed, and the cells were washed.
-
Different concentrations of this compound (or other test compounds) were added to the wells.
-
The plates were incubated for 24 hours.
-
The culture supernatants were collected to determine the viral titer by counting the number of fluorescent foci.
-
-
Immunofluorescence Assay (IFA): This assay was used to visualize the presence of viral antigens within the infected cells.
-
Vero CCL-81 cells were grown on coverslips in 24-well plates.
-
Confluent monolayers were infected with CHIKV (MOI 0.01).
-
Post-infection, the cells were treated with different concentrations of the drugs and incubated for 12 hours.
-
The cells were then fixed, permeabilized, and stained with a primary antibody against CHIKV and a fluorescently labeled secondary antibody.
-
The presence of infected cells was observed under a fluorescence microscope.
-
-
Quantitative Real-Time RT-PCR (qRT-PCR): This technique was employed to quantify the viral RNA, providing a measure of viral replication.
-
Total RNA was extracted from the infected and treated cells.
-
A one-step qRT-PCR was performed using primers and probes specific to the Chikungunya virus E1 gene.
-
The viral RNA copy number was calculated based on a standard curve.
-
Workflow for in vitro antiviral activity assessment.
Future Directions
The initial findings on this compound's activity against the Chikungunya virus are promising and warrant further investigation. Future studies should focus on determining the precise EC50 and CC50 values to quantify its potency and therapeutic index. Additionally, exploring the antiviral activity of this compound in different cell lines and in in vivo animal models will be crucial to validate its potential as a clinical candidate for the treatment of Chikungunya fever. The exploration of combination therapies, as suggested by a subsequent study, could also enhance the efficacy of repurposed drugs like this compound.[3]
References
- 1. Drug repurposing approach against chikungunya virus: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug repurposing approach against chikungunya virus: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposed drugs in combinations exert additive anti-chikungunya virus activity: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Scant Preclinical Evidence for Lomibuvir's In Vivo Efficacy in Animal Models Necessitates a Look at Human Data and Comparator Drugs
Absence of robust, publicly available in vivo efficacy data for the non-nucleoside HCV NS5B polymerase inhibitor, Lomibuvir (VX-222), in animal models presents a significant challenge for a direct preclinical comparison with other anti-HCV agents. While some preclinical pharmacokinetic and absorption, distribution, metabolism, and excretion (ADME) data in rats and dogs are available, a comprehensive assessment of its antiviral activity in animal infection models remains elusive in the public domain. This guide, therefore, provides an overview of this compound's preclinical profile and juxtaposes it with the in vivo animal efficacy data of other direct-acting antivirals (DAAs) for Hepatitis C, namely the protease inhibitor Telaprevir and the NS5A inhibitor Daclatasvir.
This compound: A Glimpse into its Preclinical Profile
Pharmacokinetic studies in rats and dogs have shown that this compound possesses favorable properties, including good oral bioavailability. In rats, the compound was observed to concentrate in the liver, the primary site of HCV replication, and is predominantly eliminated through biliary excretion. These characteristics are desirable for a drug targeting a liver-specific pathogen.
| Parameter | Rat | Dog |
| Oral Bioavailability | Good | Good |
| Primary Site of Concentration | Liver | - |
| Primary Route of Elimination | Biliary Excretion | - |
Table 1: Summary of Preclinical Pharmacokinetic and ADME Properties of this compound (VCH-222). Data extracted from a 2009 conference presentation on the preclinical characterization of VCH-222.
Comparator Analysis: In Vivo Efficacy of Other HCV Direct-Acting Antivirals
In the absence of direct in vivo efficacy data for this compound in animal models, a comparison can be drawn from studies on other classes of HCV DAAs that have utilized established animal models, such as the humanized uPA-SCID mouse model.
| Drug | Drug Class | Animal Model | Dosage Regimen | Key Efficacy Endpoint | Viral Load Reduction |
| Telaprevir | NS3/4A Protease Inhibitor | HCV-infected uPA-SCID mice | 100 mg/kg or 300 mg/kg, BID for 4 days | Reduction in serum HCV RNA | Dose-dependent reduction |
| Daclatasvir | NS5A Inhibitor | - | - | - | Potent pangenotypic activity demonstrated in clinical trials |
Experimental Protocols
In Vivo Efficacy Assessment of Telaprevir in HCV-infected uPA-SCID Mice
-
Animal Model: Severe Combined Immunodeficiency (SCID) mice homozygous for the urokinase-type plasminogen activator (uPA) transgene, transplanted with human hepatocytes. These mice support HCV infection and replication.
-
Infection: Mice were infected with HCV.
-
Drug Administration: Following confirmation of HCV infection, mice were administered Telaprevir at doses of 100 mg/kg or 300 mg/kg twice daily (BID) for 4 days.
-
Efficacy Evaluation: Serum samples were collected daily to quantify HCV RNA levels. The change in viral load from baseline was the primary measure of antiviral efficacy.
-
Pharmacokinetic Analysis: Plasma samples were collected at 1, 4, and 8 hours after the last dose to determine the pharmacokinetic profile of Telaprevir.
Visualizing the Science
To better understand the experimental approach and the mechanism of action of this compound, the following diagrams are provided.
A Comparative Analysis of Resistance Profiles: Lomibuvir vs. Dasabuvir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the resistance profiles of two non-nucleoside inhibitors (NNIs) of the hepatitis C virus (HCV) NS5B polymerase, Lomibuvir (VX-222) and Dasabuvir (ABT-333). Both drugs target the viral RNA-dependent RNA polymerase, a crucial enzyme for HCV replication, but interact with different allosteric sites, leading to distinct resistance patterns. This document summarizes key experimental data, outlines the methodologies used to generate these findings, and visualizes the underlying mechanisms and workflows.
Mechanism of Action and Binding Sites
This compound and Dasabuvir are allosteric inhibitors that bind to different sites on the HCV NS5B polymerase, leading to conformational changes that impair its function.
-
This compound binds to the thumb pocket II of the NS5B polymerase.[1][2] This interaction preferentially inhibits the elongation phase of RNA synthesis.[2]
-
Dasabuvir binds to the palm I domain of the NS5B polymerase, inducing a conformational change that prevents RNA elongation.[3][4]
This fundamental difference in their binding sites is the primary determinant of their distinct resistance profiles and lack of cross-resistance.
In Vitro Antiviral Activity and Resistance
The antiviral activity and resistance profiles of this compound and Dasabuvir have been characterized using in vitro HCV replicon systems. The 50% effective concentration (EC50) is a measure of a drug's potency, while the fold change in EC50 for a mutant virus compared to the wild-type indicates the level of resistance conferred by a specific mutation.
Table 1: Antiviral Activity against Wild-Type HCV Genotypes
| Drug | Genotype 1a (H77) EC50 (nM) | Genotype 1b (Con1) EC50 (nM) |
| This compound | 22.3[5] | 5.2[2] |
| Dasabuvir | 7.7[3][6] | 1.8[3][6] |
Table 2: Fold Change in EC50 for Key Resistance-Associated Substitutions
This table summarizes the fold increase in EC50 values for specific amino acid substitutions in the NS5B polymerase, indicating the degree of resistance to each inhibitor.
| Drug | Binding Site | Amino Acid Substitution | Genotype | Fold Change in EC50 | Reference(s) |
| This compound | Thumb II | L419M | 1b | 108.3 | [2] |
| M423T | 1b | 15.3 | [2] | ||
| I482L | 1b | 8.7 | [2] | ||
| R422K | 1a/1b | >200 | [5] | ||
| L419S | 1a/1b | >200 | [5] | ||
| Dasabuvir | Palm I | C316Y | 1a | >940 | [3] |
| C316Y | 1b | 1,569 | [3] | ||
| M414T | 1a | 32 | [3] | ||
| M414T | 1b | 26 | [3] | ||
| Y448H | 1a | 975 | [3][7] | ||
| Y448C | 1a | >940 | [3] | ||
| S556G | 1a | 27 | [3] | ||
| S556G | 1b | 12 | [3] |
Key Observations from Resistance Data:
-
Resistance to this compound is primarily associated with mutations in the thumb domain of NS5B, such as L419, M423, and I482.[1][2]
-
Dasabuvir resistance is conferred by mutations in the palm I domain, with C316Y, M414T, Y448H/C, and S556G being the most prominent.[3][8][9]
-
Dasabuvir retains its activity against mutations that confer resistance to thumb site inhibitors, such as M423T, indicating a lack of cross-resistance between the two binding sites.[3][10]
Experimental Protocols
The primary method for determining the in vitro resistance profiles of HCV inhibitors is the HCV replicon assay .
HCV Replicon Assay Protocol
-
Cell Lines and Replicon Constructs:
-
Human hepatoma cell lines, most commonly Huh-7 and its derivatives, are used as they are permissive to HCV RNA replication.
-
Subgenomic HCV replicons are used, which are RNA molecules that can replicate autonomously within the cells. These replicons typically contain the HCV non-structural proteins (including NS5B) and a selectable marker, such as the neomycin phosphotransferase gene (NeoR), which confers resistance to the antibiotic G418. Often, a reporter gene like luciferase is included for easier quantification of viral replication.
-
-
Generation of Resistant Replicon Cell Lines:
-
Huh-7 cells harboring the HCV replicon are cultured in the presence of increasing concentrations of the antiviral drug (e.g., this compound or Dasabuvir).
-
The addition of G418 to the culture medium selects for cells that can maintain high levels of replicon replication.
-
Colonies of cells that survive and proliferate in the presence of both the antiviral drug and G418 are isolated. These colonies harbor replicons with mutations that confer resistance to the specific drug.
-
-
Sequencing and Phenotypic Analysis:
-
The NS5B coding region of the replicon RNA from the resistant colonies is sequenced to identify the amino acid substitutions responsible for resistance.
-
To confirm that a specific mutation confers resistance, it is introduced into the wild-type replicon via site-directed mutagenesis.
-
The drug susceptibility of the mutant replicon is then quantified by measuring the EC50 value. This is typically done by treating cells containing the wild-type or mutant replicons with a range of drug concentrations and measuring the inhibition of replication (e.g., via a luciferase assay).
-
The fold-resistance is calculated by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.
-
Visualizations
Diagram 1: HCV NS5B Polymerase Inhibition
Caption: Allosteric inhibition of HCV NS5B polymerase by this compound and Dasabuvir.
Diagram 2: Experimental Workflow for HCV Replicon Assay
Caption: Workflow for determining antiviral resistance using the HCV replicon assay.
Conclusion
This compound and Dasabuvir demonstrate potent antiviral activity against HCV by inhibiting the NS5B polymerase. However, their distinct binding sites in the thumb and palm domains, respectively, result in non-overlapping resistance profiles. This lack of cross-resistance is a critical consideration in the development of combination therapies for HCV, as it suggests that these two drugs could potentially be used together or sequentially to combat the emergence of drug-resistant viral variants. The data presented in this guide, derived from standardized in vitro replicon assays, provide a clear basis for understanding the resistance liabilities of each compound and for informing the strategic design of future antiviral regimens.
References
- 1. This compound | 1026785-55-6 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Genotypic and Phenotypic Analyses of Hepatitis C Virus Variants Observed in Clinical Studies of VX-222, a Nonnucleoside NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lomibuvir (VX-222) Combination Therapies for Hepatitis C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical trial results for the non-nucleoside HCV NS5B polymerase inhibitor, Lomibuvir (VX-222), in combination therapies, benchmarked against other contemporary direct-acting antiviral (DAA) regimens. The data presented is intended to offer an objective overview of efficacy and safety profiles to inform research and drug development efforts in the field of hepatitis C therapeutics.
Executive Summary
This compound, an allosteric inhibitor of the HCV NS5B polymerase, was investigated in combination with the protease inhibitor telaprevir and standard-of-care (pegylated interferon-alfa and ribavirin) for the treatment of genotype 1 chronic hepatitis C. The ZENITH Phase 2 trial explored various combination regimens, demonstrating the potential of multi-target DAA approaches. This guide compares the performance of this compound combinations with two other key antiviral agents from a similar developmental era: the NS3/4A protease inhibitor Boceprevir and the nucleoside NS5B polymerase inhibitor Mericitabine, both evaluated in combination with pegylated interferon and ribavirin.
Mechanism of Action
Understanding the distinct mechanisms of these antiviral agents is crucial for interpreting their efficacy and resistance profiles.
This compound (VX-222) is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the HCV NS5B RNA-dependent RNA polymerase, known as thumb pocket 2.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing viral RNA replication.[1]
Boceprevir is a linear, covalent inhibitor of the HCV NS3/4A serine protease.[2] It forms a reversible covalent bond with the active site serine (S139), blocking the proteolytic activity essential for cleaving the HCV polyprotein into mature viral proteins.[2][3]
Mericitabine is a prodrug of a cytidine nucleoside analogue. After intracellular phosphorylation to its active triphosphate form, it acts as a chain terminator when incorporated into the nascent viral RNA strand by the NS5B polymerase, thus halting replication.[4]
References
- 1. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Hepatitis C viral kinetics with the nucleoside polymerase inhibitor mericitabine (RG7128) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Lomibuvir
For researchers, scientists, and drug development professionals handling Lomibuvir, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents the release of active pharmaceutical ingredients into ecosystems. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Hazard Profile and Safety Precautions
This compound is an antiviral compound that is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Due to these hazards, it is imperative that this compound and its containers are disposed of through an approved waste disposal plant.[1] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Quantitative Data Summary
The following table summarizes key quantitative and safety information for this compound, derived from its Safety Data Sheet (SDS).
| Property | Value | Source |
| Acute Toxicity, Oral | Category 4 | [1] |
| Acute Aquatic Toxicity | Category 1 | [1] |
| Chronic Aquatic Toxicity | Category 1 | [1] |
| GHS Hazard Statement | H302: Harmful if swallowed | [1] |
| GHS Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | [1] |
| Disposal Precaution | P501: Dispose of contents/ container to an approved waste disposal plant | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process to ensure safety and compliance. This workflow is designed to prevent accidental exposure and environmental contamination.
Experimental Protocols Cited:
While specific experimental protocols for the disposal of this compound are not detailed in publicly available safety data sheets, the universally accepted procedure for non-hazardous pharmaceutical waste can be adapted. For instance, general guidance from the FDA for drug disposal when take-back programs are unavailable suggests mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed container, and then disposing of it in the trash.[2] However, given this compound's high aquatic toxicity, this method is not recommended. The most pertinent instruction is to "Dispose of contents/ container to an approved waste disposal plant"[1].
Detailed Methodologies:
-
Segregation: At the point of generation, unused or expired this compound should be segregated from general laboratory waste. It should not be mixed with other waste streams unless explicitly permitted by the waste disposal vendor.
-
Packaging: The compound should be securely packaged in a container that is leak-proof and clearly labeled as "this compound for Disposal." The original container is often suitable if it is intact.
-
Storage: While awaiting pickup, the packaged waste should be stored in a designated, secure area away from incompatible materials.
-
Collection and Transport: Arrange for collection by a licensed hazardous or pharmaceutical waste disposal company. Ensure that the transporter is aware of the nature of the waste.
-
Documentation: Maintain a record of the disposal, including the date, quantity of this compound disposed of, and the name of the waste disposal company. This documentation is crucial for regulatory compliance.
By adhering to these procedures, laboratories can ensure the safe and environmentally conscious disposal of this compound, thereby upholding their commitment to safety and building trust within the scientific community.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
